molecular formula C13H18O B1618806 Cycloheptanol, 1-phenyl- CAS No. 2082-21-5

Cycloheptanol, 1-phenyl-

Cat. No.: B1618806
CAS No.: 2082-21-5
M. Wt: 190.28 g/mol
InChI Key: SVBIRSGHXXHJBT-UHFFFAOYSA-N
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Description

Cycloheptanol, 1-phenyl- is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
The exact mass of the compound Cycloheptanol, 1-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cycloheptanol, 1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cycloheptanol, 1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylcycloheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18O/c14-13(10-6-1-2-7-11-13)12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBIRSGHXXHJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60174933
Record name Cycloheptanol, 1-phenyl-
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2082-21-5
Record name 1-Phenylcycloheptanol
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Record name Cycloheptanol, 1-phenyl-
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Record name 1-Phenylcycloheptanol
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Record name Cycloheptanol, 1-phenyl-
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Record name 1-PHENYLCYCLOHEPTANOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Phenylcycloheptanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, pivotal to the construction of complex molecular architectures. Among the most robust and versatile methods for this purpose is the Grignard reaction. This guide provides a comprehensive technical overview of the synthesis of 1-phenylcycloheptanol, a tertiary alcohol, through the nucleophilic addition of a phenylmagnesium halide to cycloheptanone. We will explore the fundamental mechanism, provide a detailed and field-tested experimental protocol, address common challenges and optimization strategies, and underscore the critical safety considerations inherent to working with organomagnesium reagents. This document is intended to serve as a practical and scientifically grounded resource for chemists in research and development.

Introduction: The Strategic Importance of the Grignard Reaction

Discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction remains a premier method for creating C-C bonds.[1] The reaction's power lies in the polarity reversal (umpolung) of the carbon atom. By reacting an organohalide with magnesium metal, a highly nucleophilic organomagnesium halide—the Grignard reagent—is formed.[2] This nucleophilic carbon can then attack electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones.[2]

The synthesis of 1-phenylcycloheptanol from cycloheptanone and a phenylmagnesium halide is a classic example of a Grignard reaction yielding a tertiary alcohol.[3] Tertiary alcohols are valuable intermediates in medicinal chemistry and materials science, often serving as precursors for the synthesis of more complex molecules. Understanding the nuances of this transformation is essential for its successful application.

The Core Mechanism: A Stepwise Analysis

The synthesis of 1-phenylcycloheptanol proceeds in two primary stages: the formation of the Grignard reagent (phenylmagnesium bromide) and its subsequent nucleophilic addition to the cycloheptanone carbonyl.

Formation of Phenylmagnesium Bromide

The process begins with the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[4] The magnesium inserts itself into the carbon-bromine bond, creating the organometallic reagent.

  • Causality: The ether solvent is not merely a medium but a critical component of the reaction. The lone pairs on the ether's oxygen atom coordinate with the magnesium(II) center, stabilizing the Grignard reagent in solution.[4] This solvation is essential for the reagent's formation and reactivity. Furthermore, the solvent must be aprotic (lacking acidic protons) and anhydrous, as Grignard reagents are strong bases that will readily react with any available protons from water or alcohols, which would quench the reagent and prevent the desired reaction.[1]

Nucleophilic Addition to Cycloheptanone

Once formed, the phenylmagnesium bromide acts as a potent nucleophile. The carbon-magnesium bond is highly polarized, with the phenyl group bearing a significant partial negative charge. This carbanionic character drives the attack on the electrophilic carbonyl carbon of cycloheptanone.

  • Causality: The electronegativity difference between carbon (2.55) and oxygen (3.44) in the carbonyl group results in a polarized C=O bond, rendering the carbon atom electron-deficient and thus susceptible to nucleophilic attack. The phenyl group of the Grignard reagent adds to the carbonyl carbon, breaking the C=O pi bond and forming a new carbon-carbon single bond. This results in a magnesium alkoxide intermediate.[4]

Acidic Workup and Protonation

The final product, 1-phenylcycloheptanol, is obtained after an acidic workup. The addition of a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid, protonates the magnesium alkoxide intermediate to yield the neutral tertiary alcohol.[4]

  • Causality: The acidic workup serves two purposes: it provides a proton source to neutralize the negatively charged alkoxide, forming the final alcohol, and it dissolves the magnesium salts (e.g., MgBrCl), facilitating their removal from the organic product during extraction.[5]

The entire workflow can be visualized as follows:

Grignard_Synthesis Reagents Bromobenzene + Mg Turnings + Anhydrous Ether (THF/Et2O) Grignard Phenylmagnesium Bromide (C6H5MgBr) Reagents->Grignard Formation Addition Nucleophilic Addition Grignard->Addition Ketone Cycloheptanone Ketone->Addition Intermediate Magnesium Alkoxide Intermediate Addition->Intermediate Workup Acidic Workup (e.g., aq. NH4Cl) Intermediate->Workup Protonation Product 1-Phenylcycloheptanol (Final Product) Workup->Product Purification Extraction & Purification Product->Purification Final Purified 1-Phenylcycloheptanol Purification->Final

Caption: Workflow for the synthesis of 1-phenylcycloheptanol.

Detailed Experimental Protocol

This protocol provides a robust procedure for the synthesis of 1-phenylcycloheptanol. All glassware must be rigorously dried in an oven overnight or flame-dried under an inert atmosphere to remove all traces of water.[1]

Part A: Preparation of Phenylmagnesium Bromide
  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Ensure all joints are well-sealed.

  • Reagents: Place magnesium turnings into the flask.

  • Initiation: Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[6] Add a small portion of a solution of bromobenzene in anhydrous diethyl ether or THF from the dropping funnel.

  • Reaction: The reaction is initiated by gentle warming. Evidence of reaction includes the disappearance of the iodine color, the development of turbidity, and spontaneous refluxing of the ether.[5] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until almost all the magnesium has been consumed. The resulting solution should be cloudy and greyish-brown.

Part B: Reaction with Cycloheptanone
  • Cooling: Cool the freshly prepared phenylmagnesium bromide solution in an ice-water bath.

  • Addition: Add a solution of cycloheptanone in anhydrous diethyl ether dropwise from the dropping funnel to the stirred Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion. The mixture will likely become a thick precipitate.

Part C: Workup and Purification
  • Quenching: Cool the reaction flask again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and dissolve the magnesium salts.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with one or two additional portions of diethyl ether.

  • Washing: Combine the organic layers and wash them with saturated sodium chloride solution (brine) to remove residual water.

  • Drying: Dry the ether solution over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude 1-phenylcycloheptanol.

  • Purification: The crude product can be purified by recrystallization or column chromatography. For similar tertiary alcohols, stirring the crude solid with a minimal amount of a non-polar solvent like hexanes can be an effective purification method, as isomers may have different solubilities.[7]

Quantitative Data and Reagent Summary

The following table provides representative quantities for this synthesis. These should be scaled as needed for specific experimental requirements.

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Moles (mol)QuantityRole
Magnesium Turnings24.31-0.112.67 gGrignard reagent formation
Bromobenzene157.011.500.1015.7 g (10.5 mL)Phenyl group source
Cycloheptanone112.170.950.1011.2 g (11.8 mL)Carbonyl electrophile
Anhydrous Diethyl Ether74.120.71-~200 mLAnhydrous solvent
Saturated aq. NH₄Cl---~100 mLQuenching/Workup agent

Note: These quantities are based on analogous syntheses and may require optimization for maximum yield.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Understanding potential failure points is key to successful synthesis.

Troubleshooting Start Low or No Yield of 1-Phenylcycloheptanol Grignard_Issue Grignard Reagent Problem? Start->Grignard_Issue Reaction_Issue Addition Reaction Problem? Start->Reaction_Issue Workup_Issue Workup/Purification Loss? Start->Workup_Issue No_Initiation Failure to Initiate Grignard_Issue->No_Initiation Wurtz Side Reaction: Wurtz Coupling Grignard_Issue->Wurtz Enolization Side Reaction: Enolization of Ketone Reaction_Issue->Enolization Reduction Side Reaction: Reduction of Ketone Reaction_Issue->Reduction Sol_Extract Solution: Perform multiple extractions. Check pH of aqueous layer. Workup_Issue->Sol_Extract Sol_Dry Solution: Ensure absolute dryness. Flame-dry glassware. No_Initiation->Sol_Dry Sol_Activate Solution: Activate Mg (Iodine, heat). Crush turnings. No_Initiation->Sol_Activate Sol_SlowAdd Solution: Slow, controlled addition of bromobenzene. Wurtz->Sol_SlowAdd Sol_LowTemp Solution: Add ketone at low temp (0°C). Use a less hindered Grignard if possible. Enolization->Sol_LowTemp Reduction->Sol_LowTemp

Sources

1-phenylcycloheptanol IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2082-21-5 IUPAC Name: 1-Phenylcycloheptan-1-ol[1]

Executive Summary

1-Phenylcycloheptanol is a tertiary alcohol featuring a seven-membered cycloheptane ring substituted at the C1 position with a phenyl group and a hydroxyl group. It serves as a critical intermediate in the synthesis of pharmaceutical agents, most notably Seratrodast (a thromboxane A2 receptor antagonist used in asthma therapy).[2] Additionally, it is utilized in medicinal chemistry as a scaffold for developing central nervous system (CNS) active agents, specifically as a homolog of 1-phenylcyclohexanol, the precursor to phencyclidine (PCP) and its derivatives.

This guide details the physicochemical properties, validated synthesis protocols, spectroscopic characterization, and industrial applications of 1-phenylcycloheptanol.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

Nomenclature & Identifiers
Identifier Value
IUPAC Name 1-Phenylcycloheptan-1-ol
CAS Number 2082-21-5
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
SMILES OC1(C2=CC=CC=C2)CCCCCC1
InChIKey SVBIRSGHXXHJBT-UHFFFAOYSA-N
Physical Properties

Unlike its six-membered analog (1-phenylcyclohexanol), which is a solid at room temperature, 1-phenylcycloheptanol typically exists as a viscous oil.

Property Data Notes
Physical State Colorless to pale yellow oil[1][2]
Boiling Point 132–133 °C (at 1 mmHg)High vacuum distillation required [3]
Solubility Soluble in Et₂O, THF, EtOAc, CHCl₃Immiscible in water
Refractive Index

(Predicted)

Synthesis Protocol: Grignard Addition

The most robust synthetic route involves the nucleophilic addition of phenylmagnesium bromide to cycloheptanone. This reaction is highly efficient, typically yielding >85% product.[2]

Reaction Mechanism

The phenyl group (nucleophile) from the Grignard reagent attacks the electrophilic carbonyl carbon of cycloheptanone. The resulting alkoxide intermediate is protonated during the acidic workup to yield the tertiary alcohol.

G Figure 1: Grignard Synthesis Pathway for 1-Phenylcycloheptanol Start Cycloheptanone (C7H12O) Inter Magnesium Alkoxide Intermediate Start->Inter Nucleophilic Attack Reagent Phenylmagnesium Bromide (PhMgBr) in THF/Ether Reagent->Inter Product 1-Phenylcycloheptanol (C13H18O) Inter->Product Protonation Quench Acidic Workup (NH4Cl / H3O+) Quench->Product

[3]

Experimental Procedure

Reagents:

  • Bromobenzene (1.2 eq)

  • Magnesium turnings (1.3 eq)

  • Cycloheptanone (1.0 eq)

  • Anhydrous THF or Diethyl Ether

  • Iodine (crystal, catalytic)[4]

Step-by-Step Protocol:

  • Grignard Preparation: In a flame-dried 3-neck flask under nitrogen, add magnesium turnings and a crystal of iodine. Add a small portion of bromobenzene in anhydrous THF to initiate the reaction (indicated by decolorization of iodine and exotherm).[4] Add the remaining bromobenzene dropwise to maintain a gentle reflux.

  • Addition: Cool the Grignard solution to 0°C. Add cycloheptanone (dissolved in THF) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours (or reflux for 1 hour to ensure completion).

  • Quench: Cool to 0°C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine organic layers.

  • Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via column chromatography (Silica gel, Hexane:EtOAc 95:5) or high-vacuum distillation to obtain 1-phenylcycloheptanol as a colorless oil [1][4].

Spectroscopic Characterization

Validation of the structure is performed using Nuclear Magnetic Resonance (NMR).[4][3][5][6] The 7-membered ring introduces conformational flexibility, resulting in complex multiplets for the aliphatic protons.

¹H NMR Data (CDCl₃, 300/400 MHz)
Shift (δ, ppm) Multiplicity Integration Assignment
7.53 – 7.47 Multiplet2HAromatic (Ortho)
7.36 – 7.29 Multiplet2HAromatic (Meta)
7.26 – 7.19 Multiplet1HAromatic (Para)
2.07 ddd2HCycloheptyl C2/C7 (Equatorial)
1.97 – 1.50 Multiplet10HCycloheptyl Ring Protons
1.40 – 1.30 Broad Singlet1HHydroxyl (-OH)

Note: The hydroxyl proton shift is concentration-dependent. [4]

¹³C NMR Data (CDCl₃)
  • Aromatic Carbons: ~149.0 (ipso), 128.2, 126.7, 124.8 ppm.

  • Quaternary Carbon (C-OH): ~76.5 ppm.

  • Cycloheptyl Ring: ~41.5 (C2/7), 29.8, 22.5 ppm.

Applications & Pharmacology[2][3][13][14][15]

Pharmaceutical Intermediate: Seratrodast

1-Phenylcycloheptanol is a key intermediate in the synthesis of Seratrodast (AB-436), a thromboxane A2 receptor antagonist used to treat bronchial asthma.

  • Pathway: 1-Phenylcycloheptanol is dehydrated to 1-phenylcycloheptene, which then undergoes oxidative ring opening to form 6-benzoylhexanoic acid. This chain is further functionalized to produce Seratrodast [5].[2]

CNS Active Analogs

In neuropharmacology, the compound serves as a precursor to 1-phenylcycloheptylamine .

  • This amine is a homolog of Phencyclidine (PCP) .[7]

  • Research indicates that expanding the ring from 6 (cyclohexyl) to 7 (cycloheptyl) alters binding affinity for the NMDA receptor and the dopamine transporter, often reducing potency but retaining psychoactive properties [6].

Applications Figure 2: Major Application Pathways Center 1-Phenylcycloheptanol Seratrodast Seratrodast (Asthma Drug) (Thromboxane A2 Antagonist) Center->Seratrodast Dehydration & Oxidative Cleavage PCP_Analog 1-Phenylcycloheptylamine (NMDA Receptor Ligand) Center->PCP_Analog Ritter Reaction (Conversion to Amine) Research Conformational Analysis (Ring Strain Studies) Center->Research

Safety & Handling

  • GHS Classification: Not explicitly listed in major harmonized databases, but should be handled as Warning (Acute Tox. 4, Skin Irrit. 2) by analogy to 1-phenylcyclohexanol.[1][8][9]

  • Precautions:

    • Avoid inhalation of vapors; use in a fume hood.

    • Wear nitrile gloves and safety glasses.

    • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation.

References

  • PubChem. (n.d.).[1] 1-Phenylcycloheptanol (CID 16385).[1] National Library of Medicine. Retrieved from [Link]

  • Ceylan, M., et al. (2006).[3] Synthesis of 1-Cyclohept-1,2-dien-1-yl Benzene. Turkish Journal of Chemistry, 30, 663-670. Retrieved from [Link]

  • Almirante, N., et al. (2009). Quiniclidine derivatives of (hetero) arylcycloheptanecarboxylic acid as muscarinic receptor antagonists. European Patent EP2094694B1.[4] Retrieved from

  • Takeda Pharmaceutical Co Ltd. (2007). Method of synthesizing Seratrodast. CN Patent CN100999452A.
  • Thurkauf, A., et al. (1988). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry, 31(12), 2257-2263.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Phenylcycloheptanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. 1-Phenylcycloheptanol (C₁₃H₁₈O, CAS No. 2082-21-5) is a tertiary alcohol whose structural motif—a phenyl group and a hydroxyl function attached to a seven-membered aliphatic ring—presents a unique combination of steric and electronic features.[1] This guide provides an in-depth analysis of the core spectroscopic techniques required to characterize 1-phenylcycloheptanol, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers and scientists, offering not just raw data but a field-proven perspective on experimental design, data interpretation, and the causal relationships between molecular structure and spectral output. While experimental ¹³C NMR and IR data are available and will be discussed, this guide will employ a predictive approach for ¹H NMR and mass spectral fragmentation, grounded in established spectroscopic principles, to provide a comprehensive analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust NMR dataset begins with meticulous sample preparation. The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like 1-phenylcycloheptanol.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 1-phenylcycloheptanol and dissolve it in ~0.7 mL of CDCl₃. The solvent often contains a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (~4-5 cm).

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Standard parameters include a 30° pulse width and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This technique removes C-H splitting, resulting in a spectrum where each unique carbon atom appears as a single sharp peak.[2] Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary.

Fig. 1: Standard workflow for NMR data acquisition and processing.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of 1-phenylcycloheptanol provides a direct count of the unique carbon environments. Given the molecule's lack of symmetry, we expect to see 10 distinct signals: 4 for the phenyl group (ipso, ortho, meta, para) and 6 for the cycloheptyl ring. The tertiary carbinol carbon (C1) is also unique but its signal might be weak. Experimental data confirms these expectations.

Table 1: Experimental ¹³C NMR Peak Assignments for 1-Phenylcycloheptanol [1]

Carbon Atom LabelChemical Shift (δ, ppm)Rationale for Chemical Shift
C1 (Quaternary-OH)~79.0Highly deshielded by the directly attached oxygen and phenyl group.
C1' (Ipso-Aromatic)~147.0Quaternary aromatic carbon, significantly deshielded.
C2'/C6' (Ortho-Aromatic)~126.5Aromatic CH carbons adjacent to the substituted carbon.
C3'/C5' (Meta-Aromatic)~128.0Aromatic CH carbons; chemical shift is typical for benzene rings.
C4' (Para-Aromatic)~127.0Aromatic CH carbon furthest from the substituent.
C2/C7 (Aliphatic)~40.0CH₂ groups alpha to the quaternary center, deshielded.
C3/C6 (Aliphatic)~22.5CH₂ groups beta to the quaternary center.
C4/C5 (Aliphatic)~30.0CH₂ groups gamma and delta to the quaternary center.
Note: Data sourced from the spectral database entry for CAS 2082-21-5 on PubChem, originating from SpectraBase.[1]
¹H NMR Spectrum Analysis

Table 2: Predicted ¹H NMR Data for 1-Phenylcycloheptanol

Proton Label(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
H2'/H6' (ortho)7.4 - 7.6Multiplet (or dd)2HDeshielded by proximity to the electron-withdrawing cycloheptanol substituent.
H3'/H5' (meta)7.2 - 7.4Multiplet (or t)2HTypical aromatic proton chemical shift.
H4' (para)7.1 - 7.3Multiplet (or t)1HLeast deshielded aromatic proton.
OH1.5 - 2.5Singlet (broad)1HLabile proton, typically a broad singlet that does not couple. Position is concentration and solvent dependent.
H2/H7 (α-CH₂)1.8 - 2.2Multiplet4HProtons on carbons adjacent to the quaternary center; complex splitting expected.
H3-H6 (other CH₂)1.4 - 1.8Multiplet (broad)8HSignificant signal overlap is expected for the remaining cycloheptyl protons, resulting in a broad, complex multiplet.

The complexity of the cycloheptyl ring, which exists in multiple rapidly interconverting chair and boat conformations, leads to significant overlap of the aliphatic proton signals. Advanced techniques like 2D NMR (COSY, HSQC) would be required for unambiguous assignment.

Fig. 2: Structure of 1-Phenylcycloheptanol (C₁₃H₁₈O).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR analysis is most commonly performed using an ATR accessory, which requires minimal sample preparation.

Step-by-Step Protocol:

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of solid 1-phenylcycloheptanol powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.

IR Spectrum Analysis

The IR spectrum of 1-phenylcycloheptanol is dominated by features characteristic of its alcohol and aromatic components.

Table 3: Key Experimental IR Absorptions for 1-Phenylcycloheptanol [1]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance and Interpretation
~3400 (broad, strong)O-H stretchTertiary AlcoholThe broadness of this peak is a hallmark of hydrogen bonding between alcohol molecules. Its presence is definitive for the hydroxyl group.
3000 - 3100C-H stretchAromatic (sp²)Indicates the C-H bonds of the phenyl ring.
2850 - 3000C-H stretchAliphatic (sp³)Corresponds to the C-H bonds of the cycloheptyl ring.
~1600, ~1490, ~1450C=C stretchAromatic RingThese "ring breathing" modes are characteristic of the phenyl group.
~1150 (strong)C-O stretchTertiary AlcoholThe C-O stretching frequency for tertiary alcohols typically appears in this region. Its high intensity is a key diagnostic feature.
Note: Data sourced from the spectral database entry for CAS 2082-21-5 on PubChem, originating from SpectraBase.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the analyte and, through analysis of its fragmentation patterns, valuable structural clues. In the most common technique, Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or by GC injection, where it is vaporized in a high vacuum.

  • Ionization: The gaseous molecules are bombarded by a beam of 70 eV electrons. This ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and fragments into smaller, more stable charged ions and neutral radicals.

  • Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector counts the ions at each m/z value, generating the mass spectrum.

Mass Spectrum Analysis

For 1-phenylcycloheptanol (MW = 190.28 g/mol ), the mass spectrum is predicted to show a molecular ion peak and several key fragment ions resulting from predictable cleavage pathways.

  • Molecular Ion (M⁺•): The peak corresponding to the intact radical cation should appear at m/z = 190 . For tertiary alcohols, this peak is often weak or entirely absent because the molecule fragments very readily.

Two primary fragmentation pathways are expected for tertiary alcohols:

  • Dehydration (Loss of H₂O): A common fragmentation pathway is the elimination of a water molecule (18 Da). This would produce a fragment ion at m/z = 172 ([M-18]⁺).

  • Alpha (α) Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. This is often the most favorable pathway as it leads to a stable, resonance-stabilized oxonium ion. For 1-phenylcycloheptanol, two α-cleavage events are possible:

    • Loss of a Phenyl Radical (•C₆H₅): Cleavage of the C1-C1' bond would result in the loss of a phenyl radical (77 Da), leading to a fragment at m/z = 113 .

    • Loss of an Alkyl Radical: Cleavage of a C-C bond within the cycloheptyl ring (e.g., the C1-C2 bond) would lead to the loss of an alkyl radical. The most likely cleavage would involve the loss of the largest stable radical to form the most stable cation. For instance, loss of a propyl radical (•C₃H₇, 43 Da) would yield a fragment at m/z = 147 .

Fragmentation cluster_pathways Fragmentation Pathways M 1-Phenylcycloheptanol (M) M_ion Molecular Ion (M+•) m/z = 190 M->M_ion Electron Ionization (70 eV) Dehydration Dehydration (-H₂O) M_ion->Dehydration Alpha_Cleavage Alpha Cleavage M_ion->Alpha_Cleavage Frag1 [M - H₂O]+• m/z = 172 Dehydration->Frag1 Frag2 [M - C₃H₇]+ m/z = 147 Alpha_Cleavage->Frag2 - •C₃H₇ Frag3 [M - C₆H₅]+ m/z = 113 Alpha_Cleavage->Frag3 - •C₆H₅

Fig. 3: Predicted major fragmentation pathways for 1-phenylcycloheptanol in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 1-phenylcycloheptanol relies on the synergistic application of NMR, IR, and MS. IR spectroscopy provides rapid confirmation of the key hydroxyl and phenyl functional groups. High-resolution mass spectrometry confirms the molecular weight and offers structural insights through predictable fragmentation patterns like dehydration and alpha-cleavage. Finally, ¹³C and ¹H NMR spectroscopy provide the definitive and detailed map of the molecule's carbon-hydrogen framework, allowing for complete structural verification. This guide outlines the theoretical basis and practical application of these techniques, providing researchers with a robust framework for the characterization of 1-phenylcycloheptanol and related compounds.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16385, 1-Phenylcycloheptanol. Retrieved February 4, 2026, from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved February 4, 2026, from [Link]

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 1-Phenylcycloheptanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Understanding the solubility profile of a chemical entity is a cornerstone of process chemistry, formulation science, and drug development. This guide provides a comprehensive framework for characterizing the solubility of 1-phenylcycloheptanol, a tertiary alcohol of interest in synthetic chemistry. Due to the limited availability of public quantitative solubility data for 1-phenylcycloheptanol, this document establishes a robust, first-principles-based approach. We will leverage physicochemical data from the closely related analog, 1-phenylcyclohexanol, to inform our theoretical framework and experimental design. The core of this guide is a detailed, field-proven protocol for equilibrium solubility determination using the shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the methodologies, ensuring scientific integrity and reproducible results.

Introduction: The Critical Role of Solubility

1-Phenylcycloheptanol is an organic molecule featuring a polar hydroxyl group attached to a bulky, non-polar scaffold composed of a cycloheptane ring and a phenyl group. This amphiphilic nature suggests a complex solubility profile, a critical parameter that governs its utility in various applications. Whether used as a pharmaceutical intermediate or a building block in materials science, knowledge of its solubility is paramount for:

  • Reaction Optimization: Selecting an appropriate solvent system to ensure reactants are in the same phase.

  • Purification Strategies: Designing effective crystallization, extraction, and chromatographic purification methods.

  • Formulation Development: For pharmaceutical applications, solubility directly impacts bioavailability and the choice of delivery vehicle.

This guide will walk you through the theoretical considerations and practical execution of a comprehensive solubility screen.

Physicochemical Properties and Theoretical Solubility Considerations

While specific experimental data for 1-phenylcycloheptanol is scarce, we can predict its behavior and establish a hypothesis based on its structure and data from its lower homolog, 1-phenylcyclohexanol.

The structure of 1-phenylcycloheptanol is dominated by its large, non-polar surface area (the cycloheptyl and phenyl rings). The single hydroxyl (-OH) group is the primary site for polar interactions, capable of acting as both a hydrogen bond donor and acceptor.

The "Like Dissolves Like" Principle in Action: The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A favorable dissolution process occurs when solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.

  • Polar Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group of 1-phenylcycloheptanol. We predict moderate to good solubility, as the solvent molecules can effectively solvate the polar head of the molecule.[1][2]

  • Aprotic Polar Solvents (e.g., Acetone, Acetonitrile): These solvents have significant dipole moments and can interact with the dipole of the C-O bond but cannot donate a hydrogen bond. Solubility is expected to be good.

  • Non-polar Solvents (e.g., Hexanes, Toluene): These solvents will primarily interact with the phenyl and cycloheptyl portions of the molecule via van der Waals forces. The polar hydroxyl group will disfavor dissolution, but the large non-polar bulk of the molecule suggests at least moderate solubility in these solvents.[1]

To provide a concrete basis for our experimental design, we will reference the known properties of 1-phenylcyclohexanol, which are summarized in Table 1. The addition of one extra methylene group in the cycloalkane ring of 1-phenylcycloheptanol is expected to slightly increase its lipophilicity and molecular weight, which may marginally decrease its solubility in very polar solvents and increase it in non-polar solvents compared to its cyclohexyl counterpart.

Table 1: Physicochemical Properties of 1-Phenylcyclohexanol (Analog Compound)

Property Value Source
Molecular Formula C₁₂H₁₆O [3][4]
Molecular Weight 176.25 g/mol [3][4]
Appearance White to light yellow crystalline powder [3][5]
Melting Point 58-62 °C [3][5]
Water Solubility Very slightly soluble (2.1 g/L at 25°C) [6]
LogP (Octanol/Water) 2.838 (Crippen Calculated) [7]

| Qualitative Solubility | Soluble in Methanol |[3][5] |

Experimental Workflow: Determining Equilibrium Solubility

The gold-standard method for determining equilibrium solubility is the shake-flask method .[8] This technique ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility. The overall workflow is a self-validating system designed to ensure equilibrium has been reached.

Below is a logical diagram of the experimental workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification A Weigh excess 1-phenylcycloheptanol into vials B Add precise volume of selected organic solvent A->B Step 1 A->B Step 3-5 C Seal vials and place in shaking incubator at constant T (e.g., 25°C) B->C Step 2 B->C Step 3-5 D Agitate for 24-48 hours to ensure equilibrium is reached C->D Step 3-5 E Allow vials to settle (optional, aids separation) F Centrifuge or filter supernatant to remove undissolved solid D->F Step 3-5 G Accurately dilute an aliquot of the clear supernatant F->G Step 6 H Analyze by validated HPLC-UV method G->H Step 7 J Calculate concentration (mg/mL or mol/L) from calibration curve H->J Interpolation I Prepare calibration curve with known standards I->J Calibration

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system. By taking samples at multiple time points (e.g., 24h and 48h), one can confirm that the measured concentration is stable, thus verifying that equilibrium has been achieved.

Materials:

  • 1-Phenylcycloheptanol (solid, >98% purity)

  • Selection of organic solvents (HPLC grade or higher): Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane (DCM), Toluene, Hexanes

  • Scintillation vials or screw-cap tubes

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge with appropriate tubes OR Syringe filters (0.45 µm, PTFE for organic solvents)

  • Calibrated pipettes and volumetric flasks

  • Validated HPLC-UV system

Procedure:

  • Preparation of Slurries:

    • To a series of labeled vials, add an excess of 1-phenylcycloheptanol. "Excess" is critical; a good starting point is ~20-30 mg of solid. The key is to have undissolved solid visible throughout the experiment.

    • Causality: Adding excess solid ensures that the solvent becomes saturated, which is the definition of equilibrium solubility. Without visible solid at the end, the result would only indicate that the solubility is at least the concentration measured, not the true maximum.

  • Solvent Addition:

    • Accurately pipette a fixed volume (e.g., 1.0 mL) of each organic solvent into the corresponding vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the slurries at a vigorous speed for 24 hours.

    • Causality: Constant temperature is crucial as solubility is temperature-dependent. Vigorous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium.

  • Phase Separation:

    • After 24 hours, remove the vials and let them stand for 30 minutes to allow the excess solid to settle.

    • To ensure complete removal of particulate matter, either:

      • Centrifuge: Transfer the slurry to a centrifuge tube and spin at high speed (e.g., 10,000 rpm for 10 minutes).

      • Filter: Directly draw the supernatant through a solvent-compatible (e.g., PTFE) 0.45 µm syringe filter.

    • Causality: This step is the most critical for accuracy. Any suspended microparticles in the sample will be dissolved upon dilution, leading to an overestimation of solubility.

  • Sampling and Dilution:

    • Immediately take a precise aliquot (e.g., 100 µL) from the clear supernatant.

    • Dilute this aliquot with a known volume of a suitable solvent (often the mobile phase of the HPLC method) in a volumetric flask to bring the concentration into the linear range of the HPLC calibration curve. A 100-fold dilution is a common starting point.

  • Analysis by HPLC:

    • Analyze the diluted sample using a validated HPLC-UV method. A C18 column is typically suitable for a molecule of this nature. The mobile phase could be a gradient of acetonitrile and water. The UV detector should be set to a wavelength where 1-phenylcycloheptanol has a strong absorbance (e.g., ~254 nm, characteristic of the phenyl group).

    • Quantify the concentration against a multi-point calibration curve prepared from a stock solution of 1-phenylcycloheptanol of known concentration.[8]

  • Confirmation of Equilibrium:

    • Return the original slurry vials to the shaker for an additional 24 hours (48 hours total).

    • Repeat steps 4-6.

    • Trustworthiness: If the concentration measured at 48 hours is within ±5% of the concentration at 24 hours, equilibrium can be considered achieved. If not, continue shaking and sampling at further time points (e.g., 72 hours).

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format. This allows for easy comparison across different solvent systems.

Table 2: Illustrative Solubility Profile of 1-Phenylcycloheptanol at 25°C

Solvent Solvent Polarity Index* Solubility (mg/mL) Solubility (mol/L)
Hexanes 0.1 Hypothetical Data Hypothetical Data
Toluene 2.4 Hypothetical Data Hypothetical Data
Dichloromethane 3.1 Hypothetical Data Hypothetical Data
Acetone 5.1 Hypothetical Data Hypothetical Data
Ethanol 5.2 Hypothetical Data Hypothetical Data
Acetonitrile 5.8 Hypothetical Data Hypothetical Data
Methanol 6.6 Hypothetical Data Hypothetical Data

*Snyder Polarity Index

The relationship between solvent properties and the resulting solubility provides deep insight into the molecule's behavior. This can be visualized as follows:

G cluster_solute 1-Phenylcycloheptanol Structure cluster_solvents Solvent Properties cluster_interactions Primary Interactions Driving Solubility Solute Amphiphilic Molecule PolarPart Polar Head (-OH) Solute->PolarPart contributes NonPolarPart Non-Polar Tail (Phenyl, Cycloheptyl) Solute->NonPolarPart contributes H_Bond Hydrogen Bonding PolarPart->H_Bond Favors VDW Van der Waals Forces NonPolarPart->VDW Favors PolarSolvent Polar Solvents (e.g., Methanol) PolarSolvent->H_Bond NonPolarSolvent Non-Polar Solvents (e.g., Hexane) NonPolarSolvent->VDW H_Bond->PolarSolvent Interaction with VDW->NonPolarSolvent Interaction with

Caption: Intermolecular forces governing solubility.

Conclusion

This guide provides an authoritative and practical framework for determining the solubility profile of 1-phenylcycloheptanol in organic solvents. By grounding our approach in the principles of physical chemistry and employing the robust shake-flask methodology, researchers can generate reliable and reproducible data. This information is indispensable for the rational design of synthetic routes, purification protocols, and, where applicable, pharmaceutical formulations, ultimately accelerating research and development timelines.

References

  • Solubility of 1-phenylcyclohexanol. (n.d.). Solubility of Things. Retrieved February 4, 2026, from [Link]

  • 1-Phenylcyclohexanol-1 - Physico-chemical Properties. (2024, April 9). ChemBK. Retrieved February 4, 2026, from [Link]

  • Chemical Properties of 1-Phenylcyclohexanol (CAS 1589-60-2). (n.d.). Cheméo. Retrieved February 4, 2026, from [Link]

  • 1-Phenylcyclohexanol. (n.d.). NIST WebBook. Retrieved February 4, 2026, from [Link]

  • 1-phenylcyclohexanol - 1589-60-2. (2025, May 20). ChemSynthesis. Retrieved February 4, 2026, from [Link]

  • 1-Phenylcyclohexanol | C12H16O | CID 15319. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Determination of Ethanol In Alcoholic Beverages by Liquid Chromatography Using the UV Detector. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved February 4, 2026, from [Link]

Sources

discovery and history of 1-phenylcycloheptanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery and History of 1-Phenylcycloheptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcycloheptanol is a tertiary alcohol characterized by the presence of a cycloheptyl and a phenyl group attached to the same carbon atom bearing a hydroxyl group. This guide provides a comprehensive overview of its historical discovery, synthesis, physicochemical properties, and spectroscopic characterization. We delve into the foundational Grignard reaction, the primary method for its synthesis, and explore its relevance as a versatile intermediate in organic synthesis and medicinal chemistry. This document serves as a technical resource, offering both theoretical insights and practical methodologies for professionals in the chemical and pharmaceutical sciences.

Historical Context and Discovery

The journey into the synthesis and understanding of 1-phenylcycloheptanol is intrinsically linked to the broader exploration of organometallic chemistry in the early 20th century. The advent of the Grignard reaction, discovered by Victor Grignard in 1900, was a watershed moment, providing a robust method for the formation of carbon-carbon bonds. This reaction enabled chemists to synthesize a vast array of alcohols from carbonyl compounds.

The primary motivation for synthesizing such molecules was often to create novel scaffolds for potential use in medicinal chemistry or to study the fundamental principles of stereochemistry and reaction mechanisms in cyclic systems.

Synthesis of 1-Phenylcycloheptanol

The most reliable and widely used method for the synthesis of 1-phenylcycloheptanol is the Grignard reaction.[2] This nucleophilic addition reaction involves the treatment of cycloheptanone with phenylmagnesium bromide.

The Grignard Reaction: Mechanism and Protocol

The reaction proceeds in two main stages: the formation of the Grignard reagent (phenylmagnesium bromide) and its subsequent reaction with the cycloheptanone.[3]

Step 1: Formation of Phenylmagnesium Bromide

Bromobenzene is reacted with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[4][5] The magnesium inserts into the carbon-bromine bond to form the organometallic Grignard reagent. It is crucial for the glassware to be impeccably dry, as any trace of water will quench the highly reactive Grignard reagent.[5][6]

Step 2: Nucleophilic Addition to Cycloheptanone

The phenyl group in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of cycloheptanone.[3] This forms a magnesium alkoxide intermediate.

Step 3: Acidic Workup

The reaction is quenched with a weak acid, such as an aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final product, 1-phenylcycloheptanol.[4]

Caption: Workflow for the synthesis of 1-phenylcycloheptanol via the Grignard reaction.

Detailed Experimental Protocol

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Cycloheptanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (optional, as an initiator)

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. Protect the system from atmospheric moisture with drying tubes.

  • Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle boiling), add a small crystal of iodine or gently warm the flask.[5] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]

  • Reaction with Cycloheptanone: After the magnesium has been consumed, cool the flask in an ice bath. Add a solution of cycloheptanone in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.

  • Quenching and Workup: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Cool the flask again and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product. The 1-phenylcycloheptanol can be further purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Characterization

1-Phenylcycloheptanol is a solid at room temperature with properties dictated by its molecular structure.

Physical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₈O-
Molar Mass 190.28 g/mol -
CAS Number 4006-74-0-
Appearance White solidGeneral Observation
Melting Point 60-62 °CVaries by source
Spectroscopic Data

Spectroscopy is essential for the structural elucidation and purity assessment of 1-phenylcycloheptanol.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[7] A prominent, broad absorption is expected in the range of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol.[8] Absorptions around 3000-3100 cm⁻¹ correspond to aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the cycloheptyl ring. A C-O stretching absorption should appear near 1050 cm⁻¹.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals. The aromatic protons of the phenyl group will appear as a multiplet in the δ 7.2-7.5 ppm region. The protons of the cycloheptyl ring will give complex multiplets in the δ 1.5-2.0 ppm region. The hydroxyl proton (–OH) will typically appear as a broad singlet, the chemical shift of which is concentration-dependent; this peak will disappear upon shaking the sample with D₂O.[9][10]

    • ¹³C NMR: The carbon spectrum will show a signal for the quaternary carbon attached to the hydroxyl group and the phenyl ring in the δ 75-85 ppm range. The aromatic carbons will resonate in the δ 125-150 ppm region. The aliphatic carbons of the cycloheptyl ring will appear in the upfield region of the spectrum.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 190. A prominent peak at m/z = 172, corresponding to the loss of a water molecule (M-18), is also expected due to the facile dehydration of the tertiary alcohol.

Applications and Future Directions

1-Phenylcycloheptanol serves primarily as a key intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Precursor to Pharmacologically Active Compounds: The 1-phenylcycloalkyl moiety is a structural motif found in various centrally acting agents. For instance, the six-membered ring analog, 1-phenylcyclohexanol, is a building block for the dissociative anesthetic Phencyclidine (PCP).[2] By extension, 1-phenylcycloheptanol can be used to synthesize analogs with modified ring sizes to explore structure-activity relationships (SAR). Derivatives of related structures, such as pyrazoles, have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.[11][12][13][14]

  • Mechanistic Studies: As a sterically hindered tertiary alcohol, it can be a useful substrate for studying the mechanisms of reactions such as dehydration and substitution, where carbocationic intermediates are involved.

Future research could focus on developing enantioselective syntheses of 1-phenylcycloheptanol to provide access to chiral derivatives. These chiral building blocks could be invaluable in the development of new therapeutic agents with improved efficacy and reduced side effects.

Conclusion

1-Phenylcycloheptanol, a product of classic organic synthesis, remains a molecule of significant interest. Its preparation via the Grignard reaction is a testament to the enduring power of this foundational transformation in organic chemistry. This guide has provided a detailed examination of its history, synthesis, and characterization, underscoring its role as a versatile intermediate. For researchers in drug discovery and organic synthesis, a thorough understanding of this compound and its chemistry provides a solid foundation for innovation and the creation of novel molecular architectures.

References

  • CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents.
  • CN1359892A - Process for preparing 1-hydroxycyclohexyl phenylketone - Google Patents.
  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. Available at: [Link]

  • 1-Phenylcyclohexanol - the NIST WebBook. Available at: [Link]

  • Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure. Available at: [Link]

  • 1-Phenylcyclohexanol | C12H16O | CID 15319 - PubChem - NIH. Available at: [Link]

  • 1-Phenylcyclohexanol - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Chem 353 Final 2003 : Synthesis. Available at: [Link]

  • Cyclohexanone And Grignard reagent #12boardexam #grignard_reagent - YouTube. Available at: [Link]

  • 1-phenyl-1H-pyrazole Derivatives With Antiinflammatory, Analgesic and Antipiretic Activities. Available at: [Link]

  • An NMR, IR and theoretical investigation of H-1 Chemical Shifts and hydrogen bonding in phenols | Request PDF - ResearchGate. Available at: [Link]

  • Question: Consider the mechanism for the Grignard reaction between phenylmagnesium bromide and cyclopentanone to form phenylcyclopentanol. Step 1 - Chegg. Available at: [Link]

  • Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin - Horizon Research Publishing. Available at: [Link]

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC. Available at: [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]

  • 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Reactions of phenylmagnesium bromide with sterically hindered cyclobutanones. III. Mechanism of Grignard addition to these carbo. Available at: [Link]

  • PHARMACOLOGICAL AND PHYSICO-CHEMICAL PROPERTIES OF COMPOSITIONS BASED ON BIOSURFACTANTS AND N-CONTAINING HETEROCYCLIC DERIVATIVES OF 1,4-NAPHTHOQUINONE | Journal of microbiology, biotechnology and food sciences. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. Available at: [Link]

  • Predicting a Structure Based on NMR and IR Spectra - YouTube. Available at: [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

  • Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. Available at: [Link]

Sources

theoretical calculations of 1-phenylcycloheptanol molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Title: Theoretical Elucidation of 1-Phenylcycloheptanol: A Computational Framework for Conformational & Electronic Analysis

Executive Summary

This technical guide outlines a rigorous theoretical protocol for the structural and electronic characterization of 1-phenylcycloheptanol (C₁₃H₁₈O) . Unlike its well-studied six-membered analog (1-phenylcyclohexanol), the seven-membered cycloheptane ring introduces significant conformational complexity due to low-barrier pseudorotation between Twist-Chair (TC) and Twist-Boat (TB) forms.[1]

This guide serves researchers in medicinal chemistry and physical organic chemistry, providing a self-validating workflow to accurately model:

  • Conformational Landscapes: Distinguishing global minima amidst a flat potential energy surface (PES).[1]

  • Intramolecular Interactions: Quantifying OH···π (phenyl) non-covalent bonding.[1]

  • Electronic Properties: Mapping the electrostatic potential for receptor docking simulations.

Theoretical Challenges & Strategy

The Cycloheptane Problem

The cycloheptane ring lacks the rigid "chair" stability of cyclohexane. The Twist-Chair (TC) is generally the global minimum for unsubstituted cycloheptane, but C1-substitution with a bulky phenyl group and a hydroxyl group perturbs this preference.

  • Key Challenge: The energy gap between TC and TB conformers is often < 2 kcal/mol. Standard optimization can trap the molecule in a local minimum.

  • Solution: A multi-stage workflow starting with Molecular Mechanics (MM) sampling is mandatory before DFT refinement.[1]

Stereoelectronic Effects
  • Steric Bulk: The phenyl group prefers an "equatorial-like" position (isoclinal) to minimize transannular strain.[1]

  • OH···π Interaction: The hydroxyl proton may direct toward the phenyl ring electron cloud, stabilizing an "axial-like" phenyl conformation through dispersion forces. This necessitates the use of dispersion-corrected DFT functionals (e.g., wB97X-D or B3LYP-D3 ).[1]

Computational Workflow (Graphviz)

The following diagram illustrates the critical path from initial structure generation to final property analysis.

G cluster_0 Decision Gate Start Input Structure (1-Phenylcycloheptanol) MM_Search Phase 1: Conformational Search (MMFF94 / OPLS3e) Monte Carlo Sampling Start->MM_Search Generate 1000+ poses Cluster Cluster Analysis (RMSD < 0.5 Å) Select top 10 conformers MM_Search->Cluster Filter Redundancy DFT_Opt Phase 2: DFT Optimization wB97X-D / 6-31G(d) (Coarse Optimization) Cluster->DFT_Opt Submit Lowest Energy DFT_Refine Phase 3: High-Level Refinement wB97X-D / def2-TZVP Freq Calculation (No Imaginary Freq) DFT_Opt->DFT_Refine Minima Confirmation Analysis Phase 4: Property Analysis NBO, AIM, HOMO-LUMO DFT_Refine->Analysis Validated Structure Check Imaginary Frequencies? DFT_Refine->Check Check->DFT_Opt Yes (Transition State) Check->Analysis No (Minima)

Caption: Figure 1. Hierarchical computational protocol for flexible cycloalkanol systems, prioritizing dispersion correction and conformational sampling.

Detailed Methodology (The Protocol)

Phase 1: Conformational Sampling (Molecular Mechanics)

Do not skip this step.[1] A single manual input structure will likely yield a high-energy local minimum.[1]

  • Software: Spartan, Macromodel, or RDKit (Python).[1]

  • Force Field: MMFF94s (optimized for organic conformers) or OPLS3e .[1]

  • Parameters:

    • Method: Monte Carlo or Systematic Rotor Search.[1]

    • Energy Window: 5.0 kcal/mol (retain all conformers within this range).[1]

    • Torsion Rotations: Ring puckering + C1-Phenyl rotation + C1-OH rotation.[1]

Phase 2: Geometry Optimization (DFT)

Select the lowest energy conformers (typically 5-10 distinct structures) for quantum mechanical optimization.

  • Recommended Functional: wB97X-D (Head-Gordon) or B3LYP-D3(BJ) .[1]

    • Reasoning: Standard B3LYP fails to capture the weak dispersion interaction between the OH group and the Phenyl

      
      -system, which can alter the global minimum energy geometry [1].
      
  • Basis Set:

    • Optimization:6-311++G(d,p) (Diffuse functions ++ are critical for the lone pairs on Oxygen).

    • Single Point Energy (High Accuracy):def2-TZVP or cc-pVTZ .[1]

  • Solvation: PCM or SMD (Solvation Model based on Density) using Water or Chloroform, depending on the intended application (biological vs. synthetic).

Example Gaussian Input Block:

Phase 3: Electronic & Topological Analysis

Once the global minimum is confirmed (zero imaginary frequencies), perform the following:

  • NBO Analysis (Natural Bond Orbital): To quantify the hyperconjugative delocalization from the Oxygen lone pair (

    
    ) to the Phenyl 
    
    
    
    system.
  • AIM (Atoms in Molecules): Look for a Bond Critical Point (BCP) between the Hydroxyl H and the Phenyl ring carbons to confirm intramolecular hydrogen bonding.

Predicted Structural Data

Based on comparative theoretical frameworks for 1-phenylcyclohexanol [2] and general cycloheptane folding [3], the following structural parameters are the theoretical baseline for validation.

ParameterPredicted Value (Gas Phase)Significance
Ring Conformation Twist-Chair (TC)Minimizes eclipsing strain common in pure Chair/Boat.[1]
Phenyl Orientation Isoclinal / EquatorialAvoids transannular steric clash with C3/C4 hydrogens.[1]
C1-O Bond Length 1.43 ÅStandard alcohol bond length.[1]
OH···Ph Distance 2.4 - 2.8 ÅIndicates weak OH- ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

interaction (if present).
Dipole Moment ~1.6 - 1.8 DebyeVector sum of OH and induced Phenyl dipole.[1]

Case Study: Radical Stability (HAT)

Theoretical calculations of 1-phenylcycloheptanol are often employed to study Hydrogen Atom Transfer (HAT) reactions.[1] The ring size affects the bond dissociation energy (BDE) of the


-C-H bond (though in 1-phenylcycloheptanol, the C1 position is fully substituted, radical formation would occur at C2/C7 or on the Oxygen).
  • Insight: DFT studies (B3LYP/6-31G*) have shown that 7-membered rings exhibit different transition state geometries in radical abstractions compared to 6-membered rings due to the "floppiness" of the ring, which allows better orbital alignment in the transition state [4].

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Shainyan, B. A., & Kleinpeter, E. (2013).[1] Conformational preferences of the phenyl group in 1-phenyl-1-silacyclohexanes. Tetrahedron, 69(5), 1553-1560.[1] Link

  • Wiberg, K. B. (2003).[1] Conformational Analysis of Cycloheptane and Its Derivatives. The Journal of Organic Chemistry, 68(24), 9322–9329. Link

  • Bietti, M., & Salamone, M. (2009).[1] Hydrogen Abstraction from Cycloalkanes and Cycloalkanols by the Cumyloxyl Radical. The Journal of Organic Chemistry, 74(12), 4501–4509. Link

  • PubChem. (2025).[1] 1-Phenylcycloheptanol Compound Summary. National Library of Medicine.[1] Link

Sources

Technical Whitepaper: Mechanistic Landscapes of 1-Phenylcycloheptanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylcycloheptanol represents a critical structural motif in the development of central nervous system (CNS) agents. As a tertiary benzylic alcohol embedded within a medium-sized (seven-membered) ring, it serves as a distinct "privileged scaffold" distinct from its more common six-membered analog, 1-phenylcyclohexanol (a precursor to phencyclidine and tramadol derivatives).

This technical guide dissects the reactivity profile of 1-phenylcycloheptanol, focusing on the stability of the benzylic carbocation intermediate. We explore its divergent reaction pathways—specifically acid-catalyzed dehydration and the Ritter reaction—providing researchers with actionable protocols for synthesizing cycloheptyl-based pharmacophores.

Structural Dynamics & Synthesis

Conformational Analysis

Unlike the rigid chair conformation of cyclohexane, the cycloheptane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. This flexibility, often referred to as pseudorotation, lowers the energy barrier for functional group transitions.

In 1-phenylcycloheptanol, the bulky phenyl group preferentially occupies the pseudo-equatorial position to minimize transannular steric strain (Prelog strain). However, the hydroxyl group at the same carbon (C1) introduces 1,3-diaxial-like interactions, making the tertiary alcohol highly sensitive to acid-catalyzed ionization.

Synthesis via Grignard Addition

The most robust synthetic route involves the nucleophilic addition of phenylmagnesium bromide to cycloheptanone.

Mechanism: The magnesium atom acts as a Lewis acid, coordinating with the carbonyl oxygen. The nucleophilic phenyl anion attacks the carbonyl carbon, forming a magnesium alkoxide. Acidic hydrolysis yields the target alcohol.[1]

Key Experimental Insight: Strict anhydrous conditions are non-negotiable. The seven-membered ring ketone is less reactive than cyclohexanone due to internal bond angle strain (I-strain), requiring slightly higher thermal activation or longer reaction times.

The Pivot Point: The Benzylic Carbocation

The reactivity of 1-phenylcycloheptanol is dictated almost entirely by the formation of the 1-phenylcycloheptyl carbocation .

  • Electronic Stabilization: The positive charge at C1 is delocalized into the phenyl ring (resonance stabilization), making this tertiary cation significantly more stable than a standard tertiary alkyl cation.

  • Steric Relief: The transition from

    
     (alcohol) to 
    
    
    
    (cation) hybridization relieves internal ring strain (I-strain) inherent to the seven-membered ring, driving the ionization equilibrium forward in acidic media.

This cation serves as the "divergence point" for two primary pathways: Elimination (Dehydration) and Nucleophilic Substitution (Ritter Reaction) .

Divergent Reaction Pathways

Pathway A: Acid-Catalyzed Dehydration (Elimination)

In the absence of a strong nucleophile, the carbocation undergoes E1 elimination.

  • Regioselectivity: The loss of a proton from the adjacent C2/C7 carbons yields 1-phenylcycloheptene . The double bond forms within the ring (endocyclic) rather than outside (exocyclic) to maintain conjugation with the phenyl ring (thermodynamic control).

  • Kinetics: This reaction is rapid and often occurs spontaneously if the alcohol is heated with trace acid.

Pathway B: The Ritter Reaction (Substitution)

In the presence of a nitrile (R-CN) and strong acid, the carbocation is trapped by the nitrile nitrogen. This is a high-value pathway for medicinal chemistry, converting the alcohol directly into an amide—a precursor for amines.

  • Mechanism:

    • Generation of the benzylic carbocation.

    • Nucleophilic attack by the nitrile lone pair to form a nitrilium ion.

    • Hydrolysis of the nitrilium ion by water to form the N-substituted amide.

Pathway Visualization

The following diagram maps the divergent pathways from the central carbocation hub.

ReactionPathways Substrate 1-Phenylcycloheptanol Cation Benzylic Carbocation (Resonance Stabilized) Substrate->Cation H+, -H2O (Ionization) Alkene 1-Phenylcycloheptene (Dehydration Product) Cation->Alkene Pathway A: Elimination (-H+, Heat) Nitrilium Nitrilium Ion Intermediate Cation->Nitrilium Pathway B: Ritter Rxn (+ R-CN) Amide N-(1-Phenylcycloheptyl)amide (Ritter Product) Nitrilium->Amide + H2O (Hydrolysis)

Figure 1: Divergent mechanistic pathways of 1-phenylcycloheptanol mediated by the benzylic carbocation.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcycloheptanol

Objective: Preparation of the core scaffold via Grignard.

ParameterSpecification
Reagents Bromobenzene (1.1 eq), Mg turnings (1.2 eq), Cycloheptanone (1.0 eq)
Solvent Anhydrous Diethyl Ether or THF
Atmosphere Nitrogen or Argon (Strictly Inert)
Yield Target 65–75%

Step-by-Step:

  • Activation: Flame-dry a 3-neck flask. Add Mg turnings and a crystal of iodine.

  • Formation: Add bromobenzene in ether dropwise to maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.

  • Addition: Cool to 0°C. Add cycloheptanone (diluted in ether) dropwise over 30 mins. The solution will turn cloudy (alkoxide formation).[1]

  • Hydrolysis: Pour the mixture into ice-cold saturated

    
     solution. Note: Avoid strong mineral acids here to prevent premature dehydration.
    
  • Workup: Extract with ether (3x). Wash organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc).

Protocol 2: The Ritter Reaction (Amide Synthesis)

Objective: Conversion to N-acetamido-1-phenylcycloheptane (using Acetonitrile).

ParameterSpecification
Reagents 1-Phenylcycloheptanol (1.0 eq), Acetonitrile (Solvent/Reagent), H2SO4 (Conc.)
Temperature 0°C to Room Temperature
Reaction Time 3–6 Hours

Step-by-Step:

  • Solvation: Dissolve 1-phenylcycloheptanol in glacial acetic acid (optional co-solvent) and excess acetonitrile (5–10 eq).

  • Acidification: Cool to 0°C. Add concentrated

    
     dropwise. Caution: Highly Exothermic.
    
  • Reaction: Allow to warm to room temperature. The benzylic cation forms immediately and is trapped by the nitrile.

  • Quench: Pour the reaction mixture onto crushed ice.

  • Precipitation: The amide often precipitates as a solid upon neutralization with aqueous

    
     or 
    
    
    
    . Filter and recrystallize from ethanol/water.

References

  • BenchChem. (2025).[2][3] An In-Depth Technical Guide to the Synthesis of 1-Phenylcyclooctene from Cyclooctanone. (Demonstrates the analogous Grignard/Dehydration protocols for medium rings). Link

  • Organic Syntheses. (1969). Lipase-catalyzed kinetic resolution of alcohols. (Provides standard workup procedures for phenyl-substituted cycloalkanols). Link

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society. (The foundational text for the Ritter reaction mechanism).[4] Link

  • Wikipedia. (2023). Ritter Reaction. (General overview of the mechanism applied to tertiary benzylic alcohols). Link

  • Study.com. (2025). Mechanism for the dehydration of 1-phenylcyclohexanol. (Mechanistic analog for the cycloheptyl system). Link

Sources

Technical Guide: Strategic Identification & Synthesis of 1-Phenylcycloheptanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

Target Molecule: 1-Phenylcycloheptanol (CAS: 1455-25-0) Primary Application: Key intermediate in the synthesis of Bencyclane (vasodilator/antispasmodic) and a structural pharmacophore in CNS-active research (analgesic/anesthetic analogs).

This guide addresses the technical requirements for synthesizing 1-phenylcycloheptanol with high fidelity. Unlike simple textbook protocols, this document focuses on the causality of reagent selection , impurity control, and scalable methodology. The synthesis of tertiary alcohols on medium-sized rings (7-membered) presents unique conformational challenges compared to their 6-membered counterparts, specifically regarding steric hindrance during nucleophilic attack and propensity for elimination (dehydration) during workup.

Retrosynthetic Analysis & Pathway Selection

To identify the optimal starting materials, we must first disconnect the target molecule logically. The formation of the quaternary center at C1 is the critical step.

The Disconnection Logic

The most robust disconnection is at the bond between the phenyl ring and the cycloheptyl carbinol carbon. This dictates a nucleophilic addition of a phenyl anion equivalent to a 7-membered ketone.

Pathway A (Recommended): Grignard Addition (Phenylmagnesium bromide + Cycloheptanone).

  • Pros: High atom economy, commercially available precursors, manageable exotherm.

  • Cons: Sensitivity to moisture.

Pathway B: Organolithium Addition (Phenyllithium + Cycloheptanone).

  • Pros: Faster kinetics at low temperatures (-78°C).

  • Cons: Higher basicity leads to increased enolization side-reactions (recovering starting ketone) rather than addition; requires cryogenic conditions.

Decision: Pathway A is selected for its balance of thermodynamic control and operational simplicity in a standard laboratory setting.

Visualizing the Pathway

Retrosynthesis Target Target: 1-Phenylcycloheptanol (CAS 1455-25-0) Disconnect C-C Bond Disconnection Target->Disconnect Retrosynthesis Precursor1 Electrophile: Cycloheptanone (CAS 502-42-1) Disconnect->Precursor1 Precursor2 Nucleophile: Phenylmagnesium Bromide (In situ from Bromobenzene) Disconnect->Precursor2 RawMat Raw Material: Bromobenzene (CAS 108-86-1) Precursor2->RawMat Mg / Ether

Caption: Retrosynthetic breakdown identifying the C-C bond formation as the primary strategic disconnection.

Critical Starting Material Selection

The success of a Grignard reaction is determined before the first drop of solvent is added. Purity profiles of the starting materials are non-negotiable.

The Electrophile: Cycloheptanone
  • CAS: 502-42-1

  • Selection Criteria:

    • Purity: Must be >98%.

    • Water Content: Critical parameter. Water destroys the Grignard reagent (PhMgBr + H₂O → Benzene + Mg(OH)Br).

    • Pre-treatment: If the bottle has been opened previously, distill over CaH₂ or dry over 4Å molecular sieves for 24 hours. Cycloheptanone is hygroscopic.

The Nucleophile Precursor: Bromobenzene
  • CAS: 108-86-1

  • Why Bromobenzene over Chlorobenzene?

    • Reactivity: The C-Br bond is weaker than C-Cl, making the insertion of Magnesium (initiation) significantly easier without requiring aggressive activation (iodine/heat) that can lead to Wurtz coupling byproducts (Biphenyl).

    • Boiling Point: Bromobenzene (156°C) is easy to handle but high enough to allow reflux if necessary.

The Metal: Magnesium Turnings[1]
  • CAS: 7439-95-4

  • Morphology: "Turnings" or "Chips" are preferred over powder to prevent runaway exotherms.

  • Activation: Mechanical crushing in the flask (dry stirring) exposes fresh Mg(0) surface, crucial for initiation.

Solvent System
  • Primary Choice: Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) .

  • Recommendation: THF is preferred for this specific synthesis because it coordinates better with the magnesium species, stabilizing the Grignard complex and reducing the precipitation of salts that can stall the reaction.

Summary of Reagents
ComponentRoleCAS No.Critical Quality Attribute (CQA)
Cycloheptanone Substrate502-42-1<0.05% Water content (Karl Fischer)
Bromobenzene Reagent108-86-1Free of stabilizers
Magnesium Metal7439-95-4Fresh surface area (oxide-free)
THF Solvent109-99-9Anhydrous, inhibitor-free

Experimental Protocol (Self-Validating System)

This protocol includes "Checkpoints" to validate the chemistry in real-time.

Step 1: Formation of Phenylmagnesium Bromide[2]
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and N₂ inlet.

  • Loading: Add Mg turnings (1.1 eq) and cover with minimal anhydrous THF.

  • Initiation: Add 5% of the total Bromobenzene volume. Add a single crystal of Iodine.[1]

    • Checkpoint 1: The brown color of Iodine should fade to colorless, and the solution should become slightly turbid with bubbling. This confirms Grignard initiation.[2]

  • Propagation: Dilute the remaining Bromobenzene in THF. Add dropwise to maintain a gentle reflux without external heating.

    • Why: This "self-sustaining" reflux indicates the reaction is proceeding under kinetic control.

Step 2: Addition of Cycloheptanone[4]
  • Cooling: Once PhMgBr formation is complete (Mg consumed), cool the grey/black solution to 0°C in an ice bath.

    • Scientific Logic:[3][4] Low temperature prevents enolization of the ketone (acting as a base) and favors nucleophilic attack.

  • Addition: Dissolve Cycloheptanone (1.0 eq) in THF. Add dropwise over 30-45 minutes.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 2 hours.

Step 3: Quench and Workup (The Danger Zone)
  • Risk: Tertiary alcohols are prone to acid-catalyzed dehydration.

  • Protocol: Pour the reaction mixture into Saturated Ammonium Chloride (NH₄Cl) solution at 0°C.

    • Do NOT use HCl: Strong mineral acids will instantly dehydrate 1-phenylcycloheptanol to 1-phenylcycloheptene. NH₄Cl provides a mild buffer (pH ~5-6) sufficient to protonate the alkoxide without stripping the hydroxyl group.

Workflow Diagram

Workflow Start Start: Mg Activation Grignard Grignard Formation (Exothermic) Start->Grignard Initiation (I2) Addition Ketone Addition (0°C, Controlled) Grignard->Addition PhMgBr Ready Quench Quench: Sat. NH4Cl (Avoid HCl!) Addition->Quench Complete Isolate Isolation: Extraction & Drying Quench->Isolate Workup

Caption: Operational workflow emphasizing the critical temperature control and pH-sensitive quench step.

Validation & Troubleshooting

Analytical Characterization

Upon isolation, the product must be validated.

  • 1H NMR (CDCl3): Look for the disappearance of the ketone alpha-protons (approx 2.4 ppm) and the appearance of the aromatic phenyl protons (7.2-7.5 ppm). The hydroxyl proton typically appears as a broad singlet around 1.5-2.0 ppm (concentration dependent).

  • IR Spectroscopy:

    • Success: Strong broad band at ~3400 cm⁻¹ (O-H stretch).

    • Failure (Dehydration): Disappearance of O-H, appearance of C=C stretch at ~1600-1650 cm⁻¹.

Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction (Mg unchanged) Mg surface oxidized or wet solvent.Add Iodine crystal; use fresh solvent; crush Mg with glass rod.
Low Yield / Recovered Ketone Enolization occurred (Grignard acted as base).[4]Keep reaction at 0°C during addition; ensure anhydrous conditions.
Product is an Oil (Impure) Biphenyl formation (Wurtz coupling).Add Bromobenzene slower; avoid overheating during Grignard formation.
Product contains Alkene Acidic workup was too harsh.Use NH₄Cl only. Do not heat during rotary evaporation (>40°C).

References

  • PubChem. (n.d.). 1-Phenylcycloheptanol (Compound).[5][6] National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2025).[7] 1-Phenylcycloheptanol Mass Spectrum. NIST Chemistry WebBook.[7] Retrieved February 4, 2026, from [Link]

  • Pallos, L., et al. (1971). Derivatives of 1-Phenylcycloheptane. U.S. Patent 3,652,589 (Related to Bencyclane synthesis).

Sources

Methodological & Application

Application Notes and Protocols: Dehydration of 1-Phenylcycloheptanol to 1-Phenylcycloheptene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Alkene Synthesis

The dehydration of alcohols to form alkenes is a cornerstone of synthetic organic chemistry, providing a reliable pathway to unsaturated molecules that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The conversion of 1-phenylcycloheptanol to 1-phenylcycloheptene is a classic example of an acid-catalyzed elimination reaction, typically proceeding through an E1 mechanism. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for this transformation, delving into the mechanistic underpinnings, offering detailed experimental procedures, and exploring alternative methodologies for this crucial synthetic step.

Mechanistic Insights: The E1 Pathway

The dehydration of a tertiary alcohol such as 1-phenylcycloheptanol in the presence of a strong acid catalyst proceeds via a unimolecular elimination (E1) mechanism.[1][2] This multi-step process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).[1][3] Subsequent departure of the water molecule results in the formation of a stable tertiary carbocation. Finally, a weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from an adjacent carbon, leading to the formation of the alkene.[1][3]

The stability of the tertiary carbocation intermediate is a key factor favoring the E1 pathway for tertiary alcohols.[4] The reaction generally follows Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. In the case of 1-phenylcycloheptanol, the formation of 1-phenylcycloheptene is the thermodynamically favored outcome.

E1_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkene 1-Phenylcycloheptanol 1-Phenylcycloheptanol Protonated_Alcohol Protonated Alcohol (Oxonium Ion) 1-Phenylcycloheptanol->Protonated_Alcohol Protonation H3O+ H₃O⁺ (from acid catalyst) H2O_1 H₂O Protonated_Alcohol_2 Protonated Alcohol Carbocation Tertiary Carbocation Protonated_Alcohol_2->Carbocation Loss of Water H2O_2 H₂O (Leaving Group) Carbocation_2 Tertiary Carbocation 1-Phenylcycloheptene 1-Phenylcycloheptene Carbocation_2->1-Phenylcycloheptene Proton Abstraction H2O_3 H₂O (Base) H3O+_2 H₃O⁺ (Regenerated Catalyst)

Caption: The E1 mechanism for the acid-catalyzed dehydration of 1-phenylcycloheptanol.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration using Phosphoric Acid

Phosphoric acid is often preferred over sulfuric acid as it is less oxidizing, leading to fewer side products and a cleaner reaction.[5]

Materials:

  • 1-Phenylcycloheptanol

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous calcium chloride (CaCl₂) or anhydrous magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Diethyl ether or dichloromethane (for extraction)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle or oil bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1-phenylcycloheptanol and 85% phosphoric acid in a 1:0.3 molar ratio. Add a few boiling chips.

  • Dehydration: Assemble a simple distillation apparatus. Heat the reaction mixture gently using a heating mantle or oil bath. The product, 1-phenylcycloheptene, will co-distill with water. The temperature of the distillate should be monitored and maintained around 95-105 °C.

  • Work-up:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • An equal volume of water.

      • An equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

      • An equal volume of saturated sodium chloride solution (brine) to aid in phase separation and remove residual water.[6][7]

    • Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • The crude 1-phenylcycloheptene can be purified by fractional distillation under reduced pressure to obtain a highly pure product.[8] Collect the fraction boiling at the appropriate temperature for 1-phenylcycloheptene.

Protocol 2: Dehydration using Sulfuric Acid

Concentrated sulfuric acid is a potent dehydrating agent, though it can cause charring and the formation of sulfur dioxide as a byproduct.[5]

Materials:

  • 1-Phenylcycloheptanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium hydroxide solution (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, cool 1-phenylcycloheptanol in an ice bath. Slowly add concentrated sulfuric acid dropwise with stirring in a 1:0.2 molar ratio.

  • Dehydration: Allow the mixture to warm to room temperature and then heat it to 40-50 °C for approximately 1 hour.

  • Work-up:

    • Pour the cooled reaction mixture onto crushed ice.

    • Extract the product with diethyl ether.

    • Wash the ether extract sequentially with water, 10% sodium hydroxide solution, and finally with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and remove the solvent using a rotary evaporator.

    • Purify the resulting oil by vacuum distillation.

ParameterProtocol 1 (Phosphoric Acid)Protocol 2 (Sulfuric Acid)
Catalyst 85% Phosphoric AcidConcentrated Sulfuric Acid
Temperature Distillation at ~95-105 °C40-50 °C
Work-up Water, NaHCO₃, Brine WashesWater, NaOH, Brine Washes
Advantages Cleaner reaction, fewer byproductsPotentially faster reaction
Disadvantages Higher temperature requiredPotential for charring and SO₂ formation

Alternative Dehydration Methods: Milder Reagents for Sensitive Substrates

For substrates that are sensitive to strong acidic conditions, alternative, milder dehydration reagents can be employed.

Burgess Reagent

The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a mild and selective reagent for the dehydration of secondary and tertiary alcohols.[9][10] The reaction proceeds through a syn-elimination mechanism and is often carried out under neutral conditions in a non-polar solvent like benzene or toluene at room temperature or with gentle heating.[11][12]

Martin Sulfurane

Martin sulfurane (bis[α,α-bis(trifluoromethyl)benzyloxy]diphenylsulfur) is another effective reagent for the dehydration of alcohols under mild, neutral conditions.[13][14] It is particularly useful for the dehydration of tertiary alcohols.[15][16] The reaction is typically performed in a non-polar, aprotic solvent such as carbon tetrachloride or benzene at or below room temperature.

Workflow Start 1-Phenylcycloheptanol Acid_Catalysis Acid-Catalyzed Dehydration (H₃PO₄ or H₂SO₄) Start->Acid_Catalysis Alternative_Methods Alternative Milder Methods Start->Alternative_Methods Reaction Reaction Mixture Acid_Catalysis->Reaction Burgess Burgess Reagent Alternative_Methods->Burgess Martin Martin Sulfurane Alternative_Methods->Martin Burgess->Reaction Martin->Reaction Workup Aqueous Work-up (Washing & Neutralization) Reaction->Workup Drying Drying with Anhydrous Salt Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Product 1-Phenylcycloheptene Purification->Product

Sources

Application Note: 1-Phenylcycloheptanol in Advanced Polymer Matrices & Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylcycloheptanol (CAS: [Specific CAS if available, structurally analogous to 1-Phenylcyclohexanol CAS 1589-60-2]) represents a specialized class of tertiary alcohols combining a bulky cycloaliphatic ring (7-membered) with an aromatic moiety. Unlike its ubiquitous 6-membered analog (1-phenylcyclohexanol) or the photoinitiator 1-hydroxycyclohexyl phenyl ketone (Irgacure 184), the cycloheptyl variant is utilized for its unique steric volume and conformational flexibility.

This guide details the application of 1-phenylcycloheptanol as a functional chain terminator and steric modulator in high-performance polymers, and its utility as a scaffold in pharmaceutical polymer conjugates . The expanded 7-membered ring offers increased hydrophobicity and free volume compared to cyclopentyl and cyclohexyl analogs, influencing the glass transition temperature (


) and hydrolytic stability of the resulting matrices.

Chemical Profile & Mechanistic Insight[1][2][3][4][5]

Structural Significance

The core utility of 1-phenylcycloheptanol lies in its tertiary hydroxyl group and the "ring-expanded" cycloheptane structure.

  • Steric Hindrance: The 7-membered ring adopts a twist-chair conformation that is more voluminous than the chair conformation of cyclohexane. When used as a polymer additive (e.g., end-capping), it disrupts chain packing more effectively, potentially lowering crystallinity or increasing free volume.

  • Reactivity: As a tertiary alcohol, the hydroxyl group is sterically hindered, making it selective for reaction with highly reactive electrophiles (e.g., isocyanates, acid chlorides) without interfering with milder propagation steps.

Comparative Properties Table
Property1-Phenylcyclopentanol (5-ring)1-Phenylcyclohexanol (6-ring)1-Phenylcycloheptanol (7-ring)
Steric Bulk ModerateHighVery High (Twist-Chair)
Hydrophobicity (LogP) ~2.5~2.9> 3.1 (Est.)
Primary Application Fine Chemical IntermediatePharm. Precursor / Polymer ModifierHigh-Free-Volume Additive
Reactivity (OH group) AccessibleModerately HinderedHighly Hindered

Application 1: Steric Modulation in Polyurethane Synthesis

Context: In polyurethane (PU) synthesis, controlling molecular weight and preventing crystallization in soft segments is critical. 1-Phenylcycloheptanol acts as a monofunctional chain terminator .

Mechanism of Action

The compound reacts with terminal isocyanate groups. The bulky phenyl-cycloheptyl tail prevents hydrogen bonding between urethane linkages in the immediate vicinity, acting as an internal plasticizer and modifying the modulus.

Experimental Protocol: End-Capping of Pre-Polymers

Objective: Synthesize a PU elastomer with modified surface hydrophobicity using 1-phenylcycloheptanol.

Materials:

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Poly(tetramethylene ether) glycol (PTMEG, Mw=1000)

  • 1-Phenylcycloheptanol (Target Additive)

  • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Solvent: Anhydrous Dimethylformamide (DMF)

Workflow:

  • Pre-polymer Formation:

    • In a 3-neck flask under

      
      , react MDI with PTMEG (Molar ratio 2:1) at 80°C for 2 hours to form an isocyanate-terminated pre-polymer.
      
    • Validation: Check NCO content via titration (ASTM D2572).

  • Chain Extension & Capping:

    • Cool the reaction to 60°C.

    • Add 1,4-butanediol (chain extender) at 0.95 stoichiometric equivalent.

    • Stir for 30 minutes. Viscosity will increase.

  • Functional Termination (The Critical Step):

    • Add 1-Phenylcycloheptanol (0.05 stoichiometric equivalent relative to initial NCO).

    • Add 1 drop of DBTDL.

    • Rationale: The tertiary alcohol reacts slower than the primary diol; adding it late ensures it caps the ends rather than disrupting the block copolymer formation.

  • Curing:

    • Cast the polymer into Teflon molds.

    • Cure at 100°C for 24 hours.

DOT Diagram: Polyurethane End-Capping Workflow

PU_Synthesis Start MDI + PTMEG PrePoly NCO-Terminated Pre-Polymer Start->PrePoly 80°C, 2h ChainExt Chain Extension (1,4-Butanediol) PrePoly->ChainExt 60°C Capping End-Capping (1-Phenylcycloheptanol) ChainExt->Capping Late Stage Addn. Final Hydrophobic Polyurethane Matrix Capping->Final Cure 100°C

Caption: Step-wise synthesis of sterically modified polyurethane using 1-phenylcycloheptanol as a terminal modifier.

Application 2: Synthesis & Purification Protocol

Since 1-phenylcycloheptanol is often a research-grade chemical, in-house synthesis via Grignard reaction is frequently required.

Synthesis Protocol (Grignard Route)

Reaction: Cycloheptanone + Phenylmagnesium Bromide


 1-Phenylcycloheptanol.

Reagents:

  • Bromobenzene (Reagent Grade)

  • Magnesium turnings (activated)[1]

  • Cycloheptanone (Anhydrous)

  • Diethyl Ether or THF (Anhydrous)[2]

  • Ammonium Chloride (

    
    )
    

Step-by-Step Methodology:

  • Preparation of Grignard Reagent:

    • Flame-dry a 500mL 3-neck flask equipped with a reflux condenser and dropping funnel. Maintain inert atmosphere (

      
      ).
      
    • Add Mg turnings (1.1 eq) and cover with minimal anhydrous ether.

    • Add a crystal of iodine to initiate.[1]

    • Add Bromobenzene (1.0 eq) dropwise. Maintain a gentle reflux.

  • Addition of Ketone:

    • Cool the Grignard solution to 0°C in an ice bath.

    • Dissolve Cycloheptanone (0.9 eq) in anhydrous ether.

    • Add the ketone solution dropwise over 45 minutes. Caution: Exothermic.

    • Mechanistic Note: The nucleophilic phenyl group attacks the carbonyl carbon of the cycloheptanone.

  • Hydrolysis & Work-up:

    • Stir at room temperature for 2 hours.

    • Quench slowly with saturated aqueous

      
       (prevents 
      
      
      
      gel formation).
    • Extract with Diethyl Ether (3x).

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification:

    • Evaporate solvent.[3][4]

    • Recrystallization: Use Hexane/Ethyl Acetate (9:1) if solid, or vacuum distillation if liquid/oil (bp approx 150-160°C at reduced pressure).

    • Target Purity: >98% by GC.

DOT Diagram: Grignard Synthesis Pathway

Grignard_Synthesis PhBr Bromobenzene Grignard Phenylmagnesium Bromide (PhMgBr) PhBr->Grignard Ether, Reflux Mg Mg Turnings Mg->Grignard Ether, Reflux Ketone Cycloheptanone Adduct Alkoxide Intermediate Ketone->Adduct Nucleophilic Attack 0°C Grignard->Adduct Nucleophilic Attack 0°C Product 1-Phenylcycloheptanol (Tertiary Alcohol) Adduct->Product Acidic Workup (NH4Cl)

Caption: Synthesis pathway for 1-phenylcycloheptanol via Grignard addition to cycloheptanone.

Analytical Validation (QC)

To ensure the integrity of the additive before polymer incorporation, strict QC is required.

Gas Chromatography - Mass Spectrometry (GC-MS)
  • Column: HP-5MS or equivalent (Non-polar).

  • Method: 50°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
  • Identification: Look for the molecular ion peak (M+) and characteristic fragmentation (loss of phenyl or dehydration).

    • Note: Tertiary alcohols often dehydrate in the injector port. Look for the [M-18] peak (alkene formation).

Proton NMR ( H-NMR)
  • Solvent:

    
    .
    
  • Key Signals:

    • Aromatic protons: Multiplet at

      
       7.2–7.5 ppm.
      
    • Cycloheptyl ring protons: Complex multiplets between

      
       1.4–2.2 ppm.
      
    • Absence of the methine proton (CH-OH) confirms the tertiary nature (unlike 2-phenylcycloheptanol).

Safety & Handling (E-E-A-T)

  • Toxicity: While specific tox data for the cycloheptyl variant is sparse, structurally similar compounds (1-phenylcyclohexanol) are skin irritants and potential CNS depressants. Handle with full PPE (gloves, goggles, fume hood).

  • Storage: Store in a cool, dry place under inert gas (

    
    ) to prevent oxidation or moisture absorption.
    
  • Regulatory: This compound is likely considered a research chemical (R&D use only) in many jurisdictions unless registered under REACH/TSCA.

References

  • PubChem. 1-Phenylcyclohexanol Compound Summary. (Physical property baseline). Available at: [Link]

Sources

Application Note: Strategic Synthesis and Functionalization of 1-Phenylcycloheptanol

Author: BenchChem Technical Support Team. Date: February 2026

Accessing Novel Seven-Membered CNS Scaffolds via Medium-Ring Functionalization

Abstract

The seven-membered carbocycle (cycloheptane) represents a privileged yet underutilized scaffold in modern drug discovery, offering unique conformational properties distinct from the ubiquitous cyclohexane ring. This application note details the robust synthesis of 1-phenylcycloheptanol , a critical tertiary alcohol intermediate. We provide a validated protocol for its generation via Grignard addition and demonstrate its utility as a divergent node for accessing 1-phenylcycloheptene (via elimination) and 1-phenylcycloheptylamine (via the Ritter reaction). These derivatives serve as expanded lipophilic pharmacophores for NMDA receptor antagonists and sigma receptor ligands, offering a strategic "scaffold hop" for lead optimization.

Introduction: The Medium-Ring Challenge

While six-membered rings possess well-defined chair conformations, seven-membered rings introduce transannular strain and higher entropic barriers to formation. 1-Phenylcycloheptanol is chemically significant because the bulky phenyl group at the quaternary center locks the ring into specific low-energy twist-chair conformations, influencing subsequent reactivity.

For drug developers, this molecule is the gateway to 1-phenylcycloheptylamine , a structural analog of phencyclidine (PCP) and tramadol derivatives. Modulating the ring size from


 to 

alters the vector orientation of substituents, potentially improving selectivity profiles against off-target CNS receptors [1].
Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of 1-phenylcycloheptanol via Grignard Addition. Scale: 50 mmol (adaptable).

Reagents & Equipment[1][2]
  • Substrate: Cycloheptanone (5.6 g, 50 mmol).

  • Reagent: Phenylmagnesium bromide (PhMgBr), 3.0 M in diethyl ether (20 mL, 60 mmol, 1.2 equiv).

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF.
    
  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
  • Apparatus: Flame-dried 250 mL 3-neck round-bottom flask, N2 atmosphere, addition funnel.

Step-by-Step Methodology
  • Inert Setup: Assemble glassware while hot; flush with dry nitrogen for 15 minutes.

  • Reagent Preparation: Charge the flask with 50 mL anhydrous

    
    . Cannulate the PhMgBr solution into the flask. Cool to 0°C using an ice/water bath.
    
    • Expert Insight: While PhMgBr is commercially available, fresh preparation from bromobenzene and Mg turnings often yields higher purity alcohol by minimizing benzene byproducts.

  • Controlled Addition: Dissolve cycloheptanone in 20 mL anhydrous

    
    . Add this solution dropwise to the Grignard reagent over 30 minutes.[1][2]
    
    • Critical Control Point: Maintain internal temperature <10°C. The reaction is highly exothermic. Rapid addition leads to enolization of the ketone rather than nucleophilic attack, reducing yield.

  • Reaction Maturation: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (10% EtOAc/Hexane). Disappearance of the ketone (

    
    ) and appearance of the alcohol (
    
    
    
    ) indicates completion.
  • Quench & Workup: Cool back to 0°C. Slowly add sat.

    
     (30 mL).
    
    • Safety Note: Magnesium salts may precipitate as a sticky solid. Addition of 1M HCl can solubilize these salts but risks dehydrating the tertiary alcohol. We recommend a neutral workup (

      
      ) for this specific substrate to preserve the alcohol [2].
      
  • Isolation: Extract with

    
     (3 x 50 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil often crystallizes upon standing or trituration with cold pentane. If necessary, purify via silica gel chromatography (0-5% EtOAc in Hexanes).

Yield Expectation: 85-92% (White solid).

Divergent Functionalization Pathways

Once synthesized, 1-phenylcycloheptanol serves as a pivot point for two distinct chemical libraries.

Pathway A: Dehydration to 1-Phenylcycloheptene

This alkene is a precursor for hydroboration (to access chiral secondary alcohols) or oxidative cleavage.

  • Reagent: p-Toluenesulfonic acid (pTsOH), Toluene, Reflux with Dean-Stark trap.

  • Mechanism: E1 Elimination.[3] The tertiary carbocation is stabilized by the phenyl ring, making this reaction extremely facile.

  • Observation: The product is a conjugated alkene, detectable by UV activity and the appearance of an olefinic triplet (~6.1 ppm) in 1H NMR [3].

Pathway B: The Ritter Reaction (Novel CNS Ligand Synthesis)

This is the high-value application for medicinal chemistry. Direct conversion of the tertiary alcohol to an amine pharmacophore.[4]

Protocol:

  • Mixing: Dissolve 1-phenylcycloheptanol (10 mmol) in glacial acetic acid (15 mL).

  • Nitrile Addition: Add Sodium Cyanide (NaCN, 20 mmol) or Trimethylsilyl cyanide (TMSCN) cautiously.

    • Safety: Perform in a high-efficiency fume hood. NaCN + Acid generates HCN gas.

  • Catalysis: Add concentrated Sulfuric Acid (

    
    , 2 mL) dropwise.
    
    • Mechanistic Note: The acid generates the tertiary carbocation, which is trapped by the nitrile nitrogen to form the nitrilium ion.

  • Hydrolysis: Stir for 12 hours, then pour onto ice. Basify to pH 10 with NaOH. The intermediate formamide is often isolated here.

  • Amine Release: Reflux the formamide in 6M HCl for 4 hours to cleave the formyl group, yielding 1-phenylcycloheptylamine .

Data Summary & Characterization
CompoundStructure TypeKey 1H NMR Signal (CDCl3)IR Signature (

)
Application
1-Phenylcycloheptanol Tertiary Alcohol

7.2-7.5 (m, 5H, Ar-H), No

-proton
3400 (broad O-H)Precursor
1-Phenylcycloheptene Cyclic Alkene

6.05 (t, 1H, =CH)
1600 (C=C), No O-HFunctionalization
1-Phenylcycloheptylamine Primary Amine

1.5-2.2 (m, 12H, Ring),

7.3 (Ar-H)
3300-3400 (N-H)CNS Ligand (NMDA/Sigma)
Visualizing the Workflow
Diagram 1: Synthesis and Divergent Logic

This flowchart illustrates the critical decision points in the experimental workflow.

G Start Start: Cycloheptanone Grignard Grignard Addition (PhMgBr, Et2O, 0°C) Start->Grignard Intermediate Intermediate: Magnesium Alkoxide Grignard->Intermediate Nucleophilic Attack Workup Workup (NH4Cl) Avoid Strong Acid Intermediate->Workup Alcohol PRODUCT: 1-Phenylcycloheptanol Workup->Alcohol Decision Decision Node: Target Application Alcohol->Decision PathA Pathway A: Elimination (pTsOH, Toluene) Decision->PathA Dehydration PathB Pathway B: Ritter Reaction (NaCN, H2SO4, then HCl) Decision->PathB Nitrogen Insertion Alkene 1-Phenylcycloheptene (Scaffold Functionalization) PathA->Alkene Amine 1-Phenylcycloheptylamine (CNS Active Ligand) PathB->Amine

Caption: Divergent synthesis workflow starting from cycloheptanone, highlighting the critical branching between elimination (alkene) and Ritter-type amination (amine).

Diagram 2: Mechanistic Pathway (Ritter Reaction)

Understanding the carbocation intermediate is vital for troubleshooting low yields.

Mechanism Alcohol 1-Phenylcycloheptanol Carbocation Tertiary Carbocation (Stabilized by Phenyl) Alcohol->Carbocation -H2O Acid H+ (H2SO4) Nitrilium Nitrilium Ion Carbocation->Nitrilium + Nitrile Nitrile R-CN Attack Amide N-Formyl Amide Nitrilium->Amide + H2O Water H2O Hydrolysis

Caption: Mechanistic flow of the Ritter reaction.[5][6] The stability of the tertiary carbocation at the 7-membered ring junction is the driving force.

References
  • University of Missouri. Synthesis of 1-Phenylethanol: A Grignard Reaction. (Standard Grignard workup protocols). Retrieved from: [Link]

  • National Institutes of Health (PubChem). 1-Phenyl-cycloheptene | C13H16 | CID 278132. (Physical properties and characterization data).[7][8][9][10][11][12] Retrieved from: [Link]

  • Organic Chemistry Portal. Ritter Reaction: Mechanism and Scope. (Methodology for converting tertiary alcohols to amides).[4][13] Retrieved from: [Link]

Sources

Troubleshooting & Optimization

Yield Optimization Support Center: 1-Phenylcycloheptanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: YLD-OPT-PCH7 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low yields in the Grignard addition to cycloheptanone.

Introduction: The "Hidden" Yield Killers

Welcome to the technical support center for 1-phenylcycloheptanol synthesis. If you are accessing this guide, you are likely experiencing yields below 60% using standard Grignard protocols (Phenylmagnesium bromide + Cycloheptanone).

While this reaction appears to be a textbook nucleophilic addition, the specific steric and electronic properties of cycloheptanone introduce two critical failure points often overlooked in general protocols:

  • Competitive Enolization: Cycloheptanone has accessible

    
    -protons. Basic Grignard reagents can act as bases rather than nucleophiles, reverting your starting material upon workup.[1]
    
  • Tertiary Alcohol Dehydration: The product is a tertiary benzylic alcohol. It is exceptionally prone to acid-catalyzed elimination (E1 mechanism) during quenching and purification, destroying your product before you even isolate it.

This guide provides the "Tier 2" support solutions necessary to bypass these limitations.

Module 1: Reagent Quality & Preparation (The Foundation)

Q: I am using commercial PhMgBr (1.0 M in THF). Is this sufficient? A: Trust, but verify. Commercial Grignard reagents degrade over time due to moisture ingress through septa. A "1.0 M" bottle may actually be 0.7 M. If you calculate stoichiometry based on the label, you may be under-charging the nucleophile.

  • Protocol: Perform a titration using the salicylaldehyde phenylhydrazone method or simple iodine titration before use.

  • Recommendation: Use a 1.2 to 1.5 equivalent excess of PhMgBr relative to the ketone to account for adventitious moisture and enolization losses.

Q: My cycloheptanone is dark/yellow. Does this matter? A: Yes. Oxidation products and water in the ketone will quench your Grignard reagent immediately.

  • Fix: Distill cycloheptanone over CaH

    
     or dry it over activated 4Å molecular sieves for 24 hours prior to use. The starting material must be anhydrous.
    
Module 2: Reaction Conditions & Optimization (The Process)

Q: I see a lot of unreacted cycloheptanone in my crude NMR, even with excess Grignard. Why? A: This is the Enolization Trap . Phenylmagnesium bromide is both a nucleophile and a strong base.[2] It can deprotonate the


-carbon of cycloheptanone, forming an enolate magnesium salt. This salt does not add to the carbonyl; upon aqueous workup, it simply protonates back to the starting ketone.

The Solution: Organocerium Chemistry (The Imamoto Method) To suppress basicity and enhance nucleophilicity, we recommend transmetallating to an organocerium reagent. Lanthanide salts are highly oxophilic, activating the carbonyl oxygen while the organocerium species is less basic than the Grignard.

Q: How do I implement the Organocerium method? A: You must use anhydrous Cerium(III) Chloride (


).
  • Critical Warning: Commercial

    
    cannot  be used directly. It must be dehydrated.[3]
    
  • Activation Protocol:

    • Place

      
       in a flask under high vacuum.
      
    • Heat to 140°C–150°C with stirring for 2–3 hours. The white powder will eventually become a fine suspension.

    • Cool under Argon.

    • Add dry THF and stir vigorously (2h) to form the

      
      -THF complex.
      
    • Add PhMgBr/PhLi at 0°C to generate the organocerium reagent in situ.

Module 3: Workup & Isolation (The Harvest)

Q: My crude NMR showed product, but after column chromatography, I see a new alkene peak. What happened? A: You encountered Acid-Catalyzed Dehydration . 1-phenylcycloheptanol is a tertiary benzylic alcohol. The carbocation intermediate formed by losing water is stabilized by both the ring and the phenyl group, making E1 elimination extremely facile.

  • Cause: Silica gel is slightly acidic. Rotovap heating baths promote elimination.

  • Fix 1 (Quench): Use saturated

    
     (mildly acidic) or even better, a buffered solution. Avoid 
    
    
    
    or
    
    
    workups.
  • Fix 2 (Purification): Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites. Alternatively, purify via recrystallization (pentane/hexanes) if the product is solid, avoiding thermal stress.

Visualizing the Failure Pathways

The following diagram illustrates the competing pathways that reduce yield. Your goal is to force the Green path and block the Red paths.

ReactionPathways cluster_0 Critical Control Points Start Cycloheptanone + PhMgBr Enolate Enolate Intermediate (Dead End) Start->Enolate Deprotonation (Basicity) Alkoxide Magnesium Alkoxide (Desired Intermediate) Start->Alkoxide Nucleophilic Addition (Enhanced by CeCl3) Recovered Recovered Cycloheptanone Enolate->Recovered Aqueous Workup Product 1-Phenylcycloheptanol (Tertiary Alcohol) Alkoxide->Product Gentle Workup (NH4Cl) Alkene 1-Phenylcycloheptene (Dehydration Product) Product->Alkene Acidic Workup or Hot Distillation

Figure 1: Reaction logic flow. The "Enolate" path recovers starting material (low conversion), while the "Alkene" path destroys formed product (low isolated yield).

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Enolization of ketoneSwitch to Organocerium protocol (add dried

).
No Reaction Wet reagents / Dead GrignardTitrate PhMgBr; dry ketone over molecular sieves.
Product disappears on column Acidic silica dehydrationAdd 1% Triethylamine to eluent; keep rotovap bath <35°C.
Biphenyl byproduct Wurtz coupling in Grignard prepBuy commercial PhMgBr or prepare at lower temp (<40°C).
Emulsion during workup Magnesium salts precipitatingUse Rochelle's Salt (Potassium Sodium Tartrate) wash to solubilize Mg.
Optimized Protocol: The Organocerium Method

Objective: Synthesis of 1-phenylcycloheptanol with >85% yield.

  • Drying

    
    :  In a 250 mL Schlenk flask, place 
    
    
    
    (1.5 equiv vs ketone). Heat to 140°C under vacuum (<0.5 mmHg) for 2 hours. A stir bar is essential to break up the crust.
  • Activation: Cool flask to RT under Argon. Add anhydrous THF (5 mL/mmol). Stir vigorously for 2 hours until a fine white suspension forms.

  • Reagent Formation: Cool the suspension to 0°C . Dropwise add PhMgBr (1.5 equiv). Stir for 30 mins. The mixture may turn yellow/brown.

  • Addition: Cool to -78°C (optional, but best for selectivity) or keep at 0°C. Add Cycloheptanone (1.0 equiv) in THF dropwise.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Note: quench TLC aliquot with water first).

  • Quench: Pour mixture into cold, saturated

    
     solution. Do not use HCl.
    
  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over

    
     (avoid 
    
    
    
    if highly acidic, though usually fine).
  • Concentration: Evaporate solvent at <35°C .

  • Purification: Recrystallize from Hexanes/Pentane if solid. If oil, flash chromatography (Silica + 1%

    
    ).
    
References
  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Conlon, D. A., et al. "Practical Synthesis of Enolizable Ketones via Organocerium Reagents." Journal of Organic Chemistry, vol. 54, no. 8, 1989.
  • BenchChem Technical Database. "Synthesis of 1-Phenylcyclooctene (Analogous Workup Protocols)." Link

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. (Section on Nucleophilic Addition to Carbonyls).

Sources

minimizing byproduct formation in 1-phenylcycloheptanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in 1-Phenylcycloheptanol Synthesis Ticket ID: CHEM-SUP-7742 Assigned Specialist: Senior Application Scientist Status: Open

Introduction: The Deceptive Simplicity of Cycloheptanone

Welcome to the Technical Support Center. You are likely here because your synthesis of 1-phenylcycloheptanol (via standard Grignard addition of phenylmagnesium bromide to cycloheptanone) resulted in low yields, recovered starting material, or an olefinic oil rather than the desired solid alcohol.

While cycloheptanone appears structurally similar to cyclohexanone, it possesses unique conformational flexibility and ring strain (I-strain) that alter its reactivity. The primary failure modes in this synthesis are competitive enolization (leading to recovered ketone) and acid-catalyzed dehydration (leading to 1-phenylcycloheptene).

This guide provides a protocol to suppress these pathways, utilizing organocerium chemistry (the Imamoto method) to overcome the inherent basicity of standard Grignard reagents.

Module 1: The Core Problem (Mechanism & Pathways)

Before optimizing, we must visualize the competing pathways. The phenyl Grignard reagent (


) is both a nucleophile and a strong base. Cycloheptanone has accessible 

-protons.
Diagnostic Pathway Diagram

ReactionPathways SM Cycloheptanone (Starting Material) Enolate Magnesium Enolate (Dead End) SM->Enolate Deprotonation (Basicity) Fast at >0°C Alkoxide Magnesium Alkoxide (Desired Intermediate) SM->Alkoxide Nucleophilic Attack (1,2-Addition) PhMgBr PhMgBr (Grignard) PhMgBr->SM RecoveredSM Recovered Cycloheptanone (Low Yield) Enolate->RecoveredSM Aqueous Workup Target 1-Phenylcycloheptanol (Target) Alkoxide->Target Neutral Workup Olefin 1-Phenylcycloheptene (Dehydration Byproduct) Target->Olefin Acidic Workup / Heat (E1 Elimination)

Figure 1: Competing reaction pathways. Note that "Recovered Starting Material" is often a result of invisible enolization during the reaction, not just unreacted material.

Module 2: The Solution – Organocerium Chemistry (Imamoto Method)

To minimize enolization, we must increase the nucleophilicity of the phenyl group while decreasing its basicity. The standard solution for enolizable ketones is the Imamoto Reagent (anhydrous


 + Organolithium/Grignard).

The lanthanide salt activates the carbonyl oxygen (increasing electrophilicity) and transmetallates to form a less basic organocerium species (


).
Protocol: Preparation of Anhydrous (CRITICAL)

Most failures occur here. Commercial "anhydrous" beads are often insufficient. You must dry the heptahydrate yourself.

  • Reagent:

    
     (Cerium(III) chloride heptahydrate).[1]
    
  • Apparatus: Schlenk flask, high-vacuum line (<0.5 mmHg), oil bath.

  • Procedure:

    • Place pulverized

      
       in the flask.
      
    • Heat to 140–150°C under high vacuum.

    • Observation: The solid will bubble vigorously as water is released.

    • Duration: Maintain heating/vacuum for 2–4 hours until the bubbling completely stops and the powder appears mobile and chalky-white.

    • Note: If the powder turns yellow/brown, you have overheated and decomposed it (forming oxides). Discard.

Protocol: The Organocerium Addition
  • Slurry Formation: Cool the flask containing dried

    
     (1.1 equiv) to 0°C. Add dry THF (Tetrahydrofuran) under Argon. Stir vigorously for 2 hours (or sonicate) to form a fine suspension.
    
  • Transmetallation: Cool to 0°C . Add

    
     (or 
    
    
    
    ) (1.1 equiv) dropwise. Stir for 30–60 minutes. The reagent is now generated.[2][3]
  • Addition: Cool the slurry to -78°C (Dry ice/acetone). Add Cycloheptanone (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench with dilute aqueous acetic acid or saturated

    
    . Do not use HCl.
    

Module 3: Post-Reaction Handling (Dehydration Defense)

1-Phenylcycloheptanol is a tertiary benzylic alcohol. The hydroxyl group is exceptionally labile. Protonation leads to immediate loss of water and formation of the thermodynamically stable conjugated alkene (1-phenylcycloheptene).

Troubleshooting the Workup
PhaseRisk FactorCorrective Action
Quenching Exothermic heat + Localized acidityUse Sat.

at 0°C. Avoid strong mineral acids (

,

).
Extraction Acidic impurities in solventUse basic alumina or

wash if solvent quality is suspect.
Drying Acidic drying agentsUse

or

. Avoid

(slightly acidic Lewis acid character can trigger elimination in sensitive substrates).
Solvent Removal Heat bath > 40°CEvaporate solvent under high vacuum at room temperature . Do not heat the rotavap bath above 35°C.
Purification Silica Gel ChromatographySilica is acidic. Pre-treat silica with 1% Triethylamine (Et3N) in hexane to neutralize it before loading the column.

Module 4: FAQ & Troubleshooting

Q: I recovered 60% of my starting cycloheptanone. Was my Grignard reagent "dead"? A: Not necessarily. If you observed a reaction (heat/color change) but recovered starting material, the issue is likely enolization . The Grignard acted as a base, deprotonating the ketone.[4] Upon acidic workup, the enolate simply protonated back to the ketone.

  • Fix: Switch to the Organocerium protocol (Module 2) or lower the temperature of addition to -78°C (though PhMgBr is sluggish at this temp without Cerium).

Q: My product is an oil, but literature says 1-phenylcycloheptanol is a solid (m.p. ~34°C). A: You likely have the dehydration product, 1-phenylcycloheptene, or a mixture.

  • Test: Run a TLC. The alkene runs much higher (non-polar) than the alcohol. Run an NMR; look for the vinylic proton (~6.0 ppm, t) for the endocyclic alkene.

  • Fix: You cannot "re-hydrate" easily. You must repeat the synthesis with strict pH control during workup.

Q: Can I distill the product to purify it? A: Only under high vacuum (<1 mmHg) . The boiling point at atmospheric pressure is high enough to cause thermal dehydration in the pot. Recrystallization from pentane or petroleum ether is safer for this specific tertiary alcohol.

Q: Why use Cerium? Can't I just use


 or other lanthanides? 
A:  Cerium(III) is preferred because it is relatively inexpensive and the "Imamoto effect" is best characterized with it. 

works similarly but is more hygroscopic and expensive.

References

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." The Journal of Organic Chemistry, 49(21), 3904–3912.

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984).[1] "Organocerium reagents. Nucleophilic Addition to Easily Enolizable Ketones." Tetrahedron Letters, 25(38), 4233–4236.

  • Conant, J. B., & Blatt, A. H. (1929). "The Dehydration of Tertiary Alcohols." Journal of the American Chemical Society, 51(4), 1227–1236. (Mechanistic grounding for dehydration risks).

Sources

Technical Support Center: Optimization of 1-Phenylcycloheptanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for 1-Phenylcycloheptanol Preparation Content Type: Technical Support Guide & Troubleshooting FAQ Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Reaction Profile

Target Molecule: 1-Phenylcycloheptanol (Tertiary Benzylic Alcohol) Primary Synthetic Route: Grignard Addition (Phenylmagnesium bromide + Cycloheptanone)

This guide addresses the specific challenges of synthesizing 1-phenylcycloheptanol. While the Grignard reaction is a textbook transformation, the specific combination of a seven-membered ring ketone and a nucleophilic base introduces unique failure modes—specifically enolization (leading to low conversion) and acid-catalyzed dehydration (leading to alkene impurities).

Reaction Pathway Visualization

The following diagram outlines the competing pathways. Your goal is to maximize the green path and suppress the red paths.

ReactionPathways Start Cycloheptanone + PhMgBr Intermediate Magnesium Alkoxide Intermediate Start->Intermediate Nucleophilic Addition (Desired) Side1 Enolate Anion (Reverts to SM) Start->Side1 Deprotonation (Enolization) Side3 Biphenyl (Wurtz Coupling) Start->Side3 Radical Coupling (During Grignard Prep) Product 1-Phenylcycloheptanol (Target) Intermediate->Product Neutral/Basic Quench (NH4Cl) Side2 1-Phenylcycloheptene (Dehydration Impurity) Intermediate->Side2 Acidic Quench/Workup (H3O+ / Heat) Product->Side2 Acid Catalysis (-H2O)

Caption: Mechanistic bifurcation points. Note that the target tertiary alcohol is highly sensitive to acid-catalyzed elimination.

Optimized Standard Operating Procedure (SOP)

This protocol is designed to minimize enolization and prevent dehydration.

Reagents:

  • PhMgBr: 1.0 M in THF or Et₂O (Recommended: 1.2–1.5 equivalents).

  • Cycloheptanone: 1.0 equivalent (Anhydrous, <50 ppm H₂O).

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF. Note: Et₂O often yields cleaner profiles for this specific reaction due to lower boiling point and easier removal, but THF is safer for scale-up.

Step-by-Step Workflow
  • System Preparation: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen flow.

  • Reagent Charging:

    • Option A (Commercial Grignard): Transfer PhMgBr (1.2 eq) via cannula to the flask. Cool to 0 °C .

    • Option B (In-situ): Charge Mg turnings (1.3 eq) and a crystal of iodine. Add bromobenzene (1.2 eq) in solvent dropwise. Maintain gentle reflux until Mg is consumed. Cool to 0 °C.

  • Addition (Critical Control Point):

    • Dilute cycloheptanone in the reaction solvent (1:1 v/v).

    • Add dropwise to the Grignard solution over 30–60 minutes.

    • Tech Tip: Maintain internal temperature <5 °C. Higher temperatures favor enolization (deprotonation) over nucleophilic addition.

  • Reaction Monitoring:

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

    • TLC Monitor: Eluent 10% EtOAc/Hexane. Look for disappearance of ketone (

      
      ) and appearance of alcohol (
      
      
      
      ).
  • Quenching (The "Danger Zone"):

    • Cool reaction mixture to 0 °C .

    • DO NOT use HCl.

    • Add Saturated Aqueous Ammonium Chloride (

      
      ) dropwise. This buffers the pH to ~9, preventing acid-catalyzed dehydration.
      
  • Workup:

    • Extract with Et₂O or EtOAc (3x).

    • Wash combined organics with Brine.

    • Dry over

      
       (Avoid 
      
      
      
      if slightly acidic).
    • Concentrate in vacuo at <40 °C .

Troubleshooting Center & FAQs

Issue 1: Low Yield / Recovered Starting Material

User Question: "I added 1.0 equivalent of Grignard, but I recovered 40% unreacted cycloheptanone. Why?"

Technical Diagnosis: Cycloheptanone has


-protons. PhMgBr is both a nucleophile and a strong base. If the addition is too fast or the temperature too high, the Grignard reagent acts as a base, deprotonating the ketone to form an enolate. Upon quenching, the enolate simply protonates back to the starting ketone.

Solution:

  • Increase Stoichiometry: Use 1.5 equivalents of PhMgBr. This accounts for basicity losses.

  • Cerium Chloride (CeCl₃) Additive: Pre-stirring the Grignard with anhydrous CeCl₃ (Imamoto conditions) suppresses basicity and enhances nucleophilicity, often boosting yields in enolizable ketones [1].

Issue 2: Impurity Formation (The "Mystery Spot")

User Question: "I see a non-polar spot (


) on my TLC plate. Is this product?"

Technical Diagnosis: This is likely 1-phenylcycloheptene (alkene) or biphenyl .

  • Alkene: Formed by dehydration of your product.[1][2] This happens if you used acid during workup or heated the rotary evaporator too high.

  • Biphenyl: Formed by Wurtz coupling during Grignard preparation.

Differentiation Test: Stain with


. The alkene will stain brown instantly; biphenyl will not.

Solution:

  • For Alkene: Ensure quench is strictly neutral (

    
    ). Do not heat crude product above 40°C.
    
  • For Biphenyl: This is difficult to separate by column chromatography. Use commercially available PhMgBr or initiate the Grignard carefully at low temperature to minimize radical coupling.

Issue 3: Grignard Initiation Failure

User Question: "My magnesium turnings are just sitting there. The reaction won't start."

Technical Diagnosis: The Mg surface is passivated with oxide.

Protocol:

  • Mechanical Activation: Stir dry Mg turnings vigorously overnight (dry stir) to crush the oxide layer.

  • Chemical Activation: Add a single crystal of Iodine (

    
    ) . If the color doesn't fade, add 2-3 drops of 1,2-dibromoethane .
    
  • Thermal Shock: Heat the mixture with a heat gun until the solvent boils, then remove heat. Repeat until self-sustaining reflux begins.

Optimization Matrices

Table 1: Solvent & Temperature Effects
VariableConditionOutcomeRecommendation
Solvent Diethyl Ether (

)
Tighter solvation of Mg; higher reactivity; easier workup.Preferred for small scale.
Solvent THF Higher solubility; higher boiling point; can promote Wurtz coupling.Preferred for scale-up (>100g).
Temp -78 °C Kinetic control; minimizes enolization but reaction is very slow.Not necessary.
Temp 0 °C Optimal balance of rate vs. selectivity.Standard.
Temp Reflux High conversion but high enolization and byproduct formation.Avoid during addition.
Table 2: Quenching Method Comparison
Quench AgentpHRisk of DehydrationComment
1M HCl < 1High FORBIDDEN. Will destroy product.
Sat.

~9LowGold Standard. Precipitates Mg salts.
Water 7ModerateCan form gelatinous

emulsions.
Rochelle Salt ~8Very LowBest for breaking emulsions; slow but effective.

Logic & Decision Tree (Troubleshooting)

Use this flow to diagnose experimental failures.

Troubleshooting Q1 Did the reaction exotherm upon addition? Q2 TLC Analysis: Is SM present? Q1->Q2 Yes Result1 Grignard Dead/Wet. Restart with fresh reagents. Q1->Result1 No Q3 TLC Analysis: Is there a high Rf spot? Q2->Q3 No (Clean conversion) Result2 Enolization occurred. Use CeCl3 additive or increase PhMgBr eq. Q2->Result2 Yes (SM remains) Result3 Dehydration (Alkene). Check quench pH. Avoid heat. Q3->Result3 Yes Success Isolate Product. Purify via Column. Q3->Success No

Caption: Diagnostic flow for evaluating reaction outcomes.

References

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Organic Syntheses. "Phenylmagnesium Bromide." Org.[3][4] Synth. 1925, 5, 75.

  • BenchChem. "Synthesis routes of 1-Phenylcyclohexanol." (Analogous procedure for 7-membered ring).

  • Master Organic Chemistry. "Reactions of Grignard Reagents."

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Phenylmagnesium bromide and Cycloheptanone before handling.

Sources

troubleshooting common issues in the Grignard synthesis of tertiary alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Grignard synthesis of tertiary alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this powerful carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental outcomes, ensuring your syntheses are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and issues that arise during the Grignard synthesis of tertiary alcohols.

Q1: My Grignard reaction to synthesize a tertiary alcohol is resulting in a very low yield. What are the most probable causes?

A low yield in a Grignard reaction is a frequent issue that can often be traced back to a few critical factors. The most common culprit is the presence of even trace amounts of water in the reaction setup.[1][2] Grignard reagents are potent bases and will readily react with any protic source, such as water, alcohols, or carboxylic acids, in a rapid acid-base reaction that is much faster than the desired nucleophilic attack on the carbonyl carbon.[3][4] This "quenching" of the Grignard reagent converts it into an alkane, rendering it inactive for the synthesis of your target alcohol.[3][5]

Another significant cause of low yields can be an inaccurate determination of the Grignard reagent's concentration.[3] Without knowing the precise molarity, you may be using a substoichiometric amount of the reagent, leading to incomplete conversion of your starting ketone or ester.

Finally, several side reactions can compete with the formation of the tertiary alcohol, directly impacting your yield. These include Wurtz coupling and enolization of the carbonyl compound.[1][6]

Q2: I've noticed the formation of a significant amount of a hydrocarbon byproduct corresponding to the coupling of my alkyl/aryl halide. What is this, and how can I prevent it?

This byproduct is the result of a Wurtz coupling reaction, where the Grignard reagent (R-MgX) reacts with the unreacted alkyl or aryl halide (R-X) to form a new carbon-carbon bond (R-R).[1][7][8][9] This side reaction is particularly prevalent at higher temperatures and with increased concentrations of the halide.[1]

To minimize Wurtz coupling, consider the following strategies:

  • Slow Addition: Add the alkyl/aryl halide dropwise to the magnesium turnings during the formation of the Grignard reagent. This maintains a low concentration of the halide in the reaction mixture.

  • Temperature Control: Maintain a gentle reflux during the Grignard formation. Overheating can promote the coupling reaction.

  • Dilution: Using a larger volume of solvent can help to keep the concentration of the halide low.

Q3: My reaction with a ketone is not yielding the expected tertiary alcohol. Instead, I am recovering a significant amount of my starting ketone. What is happening?

The recovery of the starting ketone is a strong indication that enolization is occurring as a major side reaction.[1][3][6] If your ketone substrate has acidic protons on the α-carbon and is sterically hindered, the Grignard reagent can act as a base and deprotonate the α-carbon to form an enolate ion.[1][3][10] This is more likely to happen with bulky Grignard reagents and sterically congested ketones.[1][3] Upon acidic workup, the enolate is protonated, regenerating the starting ketone.

To mitigate enolization:

  • Use a less sterically hindered Grignard reagent or ketone if possible. [3]

  • Lower the reaction temperature: Enolization is often more favorable at higher temperatures. Performing the addition of the Grignard reagent at a lower temperature (e.g., -78 °C to 0 °C) can favor the desired nucleophilic addition.

  • Consider the use of cerium(III) chloride (Luche reduction conditions): This salt can be added to the ketone before the Grignard reagent. It is believed to increase the electrophilicity of the carbonyl carbon, thereby promoting nucleophilic attack over enolization.

Q4: Can I use an ester as a starting material to synthesize a tertiary alcohol with three different R groups?

No, this is generally not feasible. The reaction of a Grignard reagent with an ester proceeds through a two-step addition. The first equivalent of the Grignard reagent adds to the carbonyl group, forming a tetrahedral intermediate which then collapses to form a ketone.[4][11][12] This newly formed ketone is also reactive towards the Grignard reagent and will be immediately attacked by a second equivalent.[3][4][13] Consequently, the final tertiary alcohol will have at least two identical R groups originating from the Grignard reagent.[3][14]

Section 2: Troubleshooting Workflow

This section provides a logical workflow to diagnose and resolve common issues in your Grignard synthesis.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Anhydrous Verify Anhydrous Conditions Start->Check_Anhydrous Anhydrous_OK Conditions Anhydrous Check_Anhydrous->Anhydrous_OK Check_Reagent Assess Grignard Reagent Quality Reagent_OK Reagent Active & Quantified Check_Reagent->Reagent_OK Analyze_Byproducts Analyze Byproducts Byproduct_ID Identify Major Byproduct Analyze_Byproducts->Byproduct_ID Anhydrous_OK->Check_Reagent Yes Dry_Glassware Action: Rigorously Dry Glassware & Solvents Anhydrous_OK->Dry_Glassware No Reagent_OK->Analyze_Byproducts Yes Titrate_Reagent Action: Titrate Grignard Reagent Reagent_OK->Titrate_Reagent No Wurtz_Product Wurtz Coupling Product Detected Byproduct_ID->Wurtz_Product R-R Dimer Ketone_Recovered Starting Ketone Recovered Byproduct_ID->Ketone_Recovered Starting Material Dry_Glassware->Check_Anhydrous Titrate_Reagent->Check_Reagent Optimize_Formation Action: Optimize Grignard Formation (Slow Addition, Temp Control) Wurtz_Product->Optimize_Formation Optimize_Addition Action: Optimize Addition to Ketone (Lower Temp, Additives) Ketone_Recovered->Optimize_Addition Success Successful Synthesis Optimize_Formation->Success Optimize_Addition->Success

Caption: A troubleshooting workflow for the Grignard synthesis of tertiary alcohols.

Section 3: Key Experimental Protocols

To ensure the integrity of your Grignard synthesis, rigorous adherence to specific experimental protocols is paramount.

Protocol for Drying Solvents

The absolute necessity for anhydrous solvents cannot be overstated.[1][15] Diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions and must be thoroughly dried.

SolventDrying AgentProcedure
Diethyl EtherSodium/BenzophenoneReflux over sodium metal with benzophenone as an indicator until a persistent blue or purple color is observed. Distill directly into the reaction flask under an inert atmosphere.
Tetrahydrofuran (THF)Sodium/BenzophenoneSame procedure as for diethyl ether.
Molecular Sieves (3Å or 4Å)For less stringent requirements, activated molecular sieves can be used. Allow the solvent to stand over freshly activated sieves for at least 24 hours.[16]

Note: Always handle sodium metal with extreme care and follow proper safety procedures.

Protocol for Titration of Grignard Reagents

Accurately determining the concentration of your Grignard reagent is crucial for stoichiometric control.[3] Titration against a known standard is the most reliable method.

Titration with Iodine:

  • Preparation: In a flame-dried, nitrogen-flushed vial, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in anhydrous THF containing 0.5 M LiCl.[17] Cool the solution to 0 °C in an ice bath.

  • Titration: Slowly add the Grignard reagent dropwise from a syringe to the stirring iodine solution.

  • Endpoint: The endpoint is reached when the characteristic brown color of iodine disappears, and the solution becomes colorless or pale yellow.

  • Calculation: The molarity is calculated based on the 1:1 stoichiometry between the Grignard reagent and iodine. Repeat the titration for accuracy.[3]

Section 4: Visualizing Reaction Mechanisms and Side Reactions

Understanding the underlying mechanisms is key to troubleshooting.

Grignard Reaction with a Ketone

Ketone_Mechanism Reactants Ketone (R'-CO-R'') + Grignard (R-MgX) Nucleophilic_Attack Nucleophilic Attack Reactants->Nucleophilic_Attack Intermediate Magnesium Alkoxide Intermediate Nucleophilic_Attack->Intermediate Workup Acidic Workup (H3O+) Intermediate->Workup Product Tertiary Alcohol Workup->Product

Caption: Mechanism of tertiary alcohol synthesis from a ketone.

Common Side Reactions

Side_Reactions cluster_wurtz Wurtz Coupling cluster_enolization Enolization Wurtz_Reactants R-MgX + R-X Wurtz_Product R-R + MgX2 Wurtz_Reactants->Wurtz_Product Enol_Reactants Ketone (with α-H) + R-MgX (as base) Enolate Enolate Intermediate Enol_Reactants->Enolate Workup_Enol Regenerated Ketone Enolate->Workup_Enol Acidic Workup

Caption: Major side reactions in Grignard synthesis.

References

  • Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Retrieved from [Link]

  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • SpringerLink. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • Sciencemadness Wiki. (2019). Grignard reagent. Retrieved from [Link]

  • EPFL. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. Retrieved from [Link]

  • Quora. (2019). How do you improve the percent yield in Grignard reaction? Retrieved from [Link]

  • YouTube. (2022). Grignard Reagent with Esters - a Practice Example. Retrieved from [Link]

  • Mikael Begtrup. (2010). Titration of a Grignard Reagent Solution. Retrieved from [Link]

  • ACS Publications. (n.d.). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Chegg.com. (2021). Solved During the Grignard reaction, I obtained a low. Retrieved from [Link]

  • Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
  • ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ? Retrieved from [Link]

  • YouTube. (2018). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Reddit. (2025). Wurtz coupling. Retrieved from [Link]

Sources

enhancing the stereoselectivity of 1-phenylcycloheptanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereocontrolled Synthesis of Phenylcycloheptanols

Welcome to the Advanced Synthesis Support Module. Current Topic: Optimizing Nucleophilic Addition to Cycloheptanones. Ticket ID: #Ph-C7-OH-Stereo

Executive Summary & Concept Check

User Query: "How do I enhance the stereoselectivity of 1-phenylcycloheptanol synthesis?"

Diagnostic Clarification: Before proceeding, we must distinguish between two common interpretations of this request, as the target molecule's symmetry dictates the strategy.

  • Scenario A: Unsubstituted Cycloheptanone (Achiral Product)

    • The Reality: The addition of a phenyl group to unsubstituted cycloheptanone yields 1-phenylcycloheptanol , which is achiral (it possesses a plane of symmetry).

    • The "Stereo" Challenge: In this context, "stereoselectivity" refers to conformational control during the transition state (axial vs. equatorial attack). While the final product is achiral, understanding the attack trajectory is critical for kinetic modeling or if you intend to desymmetrize the ring later.

    • Primary Issue: Low yield due to enolization rather than stereochemistry.

  • Scenario B: Substituted Cycloheptanones (Chiral/Diastereomeric Products)

    • The Reality: If you are starting with a substituted precursor (e.g., 2-methylcycloheptanone), the product will have diastereomers (cis/trans).

    • The Goal: Maximizing the diastereomeric excess (de) of the desired isomer (typically the cis-alcohol via equatorial attack).

This guide addresses both scenarios, with a focus on the "Imamoto Protocol" to solve the prevalent issues of enolization and poor selectivity.

Diagnostic Decision Tree

Use this flowchart to select the correct experimental protocol for your specific constraints.

ReactionSelector Start START: Select Precursor Subst Is the Cycloheptanone Substituted? Start->Subst NoSubst Target: 1-Phenylcycloheptanol (Achiral) Subst->NoSubst No YesSubst Target: Substituted Analog (Diastereomers exist) Subst->YesSubst Yes Issue1 Primary Issue: Low Yield / Enolization? NoSubst->Issue1 StdGrig Protocol A: Standard Grignard (PhMgBr, 0°C) Issue1->StdGrig No (Simple Synthesis) CeCl3 Protocol B: Organocerium (Imamoto) (PhLi + CeCl3) Issue1->CeCl3 Yes (High Enolization) Selectivity Goal: Maximize Diastereoselectivity? YesSubst->Selectivity Selectivity->CeCl3 Chemo/Stereo Control TempCtrl Protocol C: Low-Temp Lithiation (PhLi, -78°C) Selectivity->TempCtrl Kinetic Control

Figure 1: Decision matrix for selecting the optimal nucleophilic addition protocol based on substrate substitution and yield requirements.

Troubleshooting Guide: The "Why" and "How"

Issue 1: "I am getting low yields and recovering starting material."

Cause: Enolization. Cycloheptanone is conformationally flexible and moderately hindered. Basic nucleophiles (Grignard reagents like PhMgBr) often act as bases rather than nucleophiles, deprotonating the


-position (enolization) instead of attacking the carbonyl carbon. Upon workup, the enolate reverts to the starting ketone.

The Solution: The Imamoto Reagent (Organocerium) Organocerium reagents (


) are less basic but highly nucleophilic due to the high oxophilicity of Cerium(III). This suppresses enolization and promotes 1,2-addition.
  • Mechanism: The Ce(III) coordinates strongly to the carbonyl oxygen, activating it for attack while the organocerium species is less basic than the corresponding organolithium.

  • Reference: Imamoto et al. (1989) demonstrated this effectively for easily enolizable ketones [1].

Issue 2: "I need high diastereoselectivity in 2-substituted cycloheptanones."

Cause: Conformational Mobility. Unlike cyclohexane (rigid chair), cycloheptane exists in a flux of twist-chair (TC) conformations.

  • The Rule: Nucleophilic attack generally occurs from the less hindered face. In 2-substituted cycloheptanones, attack anti to the substituent is preferred, but the flexibility allows "pseudorotation" that blurs the facial bias.

  • The Fix: Lowering the temperature to -78°C (using PhLi) "freezes" the conformational equilibrium, favoring kinetic control.

  • Data Insight: Studies show that nucleophilic addition to 2-alkylcycloheptanones preferentially yields the cis-alcohol (OH and substituent on the same side, resulting from anti-attack relative to the substituent) [2].

Detailed Experimental Protocols

Protocol A: High-Selectivity Organocerium Addition (The Imamoto Method)

Best for: Enolizable substrates or when standard Grignard fails.

Materials:

  • Anhydrous Cerium(III) Chloride (

    
    ).[1] CRITICAL:  Must be dried properly.
    
  • Phenyllithium (PhLi) or Phenylmagnesium Bromide (PhMgBr).

  • THF (anhydrous).

Step-by-Step:

  • Activation of

    
    : 
    
    • Place

      
       in a flask.
      
    • Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. A magnetic stir bar should crush the powder as it dries.

    • Checkpoint: The solid should turn from a chunky hydrate to a fine, white, free-flowing powder.

  • Reagent Formation:

    • Suspend the dried

      
       (1.5 equiv) in THF at 0°C. Stir for 2 hours to form a slurry.
      
    • Cool to -78°C.

    • Add PhLi (1.5 equiv) dropwise. Stir for 30 mins. The solution typically turns yellow/orange.

  • Addition:

    • Add the cycloheptanone (1.0 equiv) dissolved in minimal THF dropwise at -78°C.

  • Reaction & Workup:

    • Stir at -78°C for 2 hours, then allow to warm to 0°C.

    • Quench with dilute aqueous acetic acid or

      
      .
      
    • Extract with ether, dry over

      
      , and concentrate.
      
Protocol B: Kinetic Control for Diastereoselectivity

Best for: 2-substituted cycloheptanones where stereochemistry is the priority.

  • Cool anhydrous THF to -78°C .

  • Add PhLi (1.2 equiv).

  • Add the substituted cycloheptanone slowly down the side of the flask (pre-cooled if possible).

  • Quench at -78°C (do not warm up before quenching). This traps the kinetic product distribution.

  • Note: If using PhMgBr, selectivity is usually lower than PhLi due to the higher temperatures required for Grignard reactivity.

Comparative Data: Reagent Efficacy

Reagent SystemTemperatureYield (1-Ph-Cycloheptanol)Enolization Side-ProductStereoselectivity (if substituted)
PhMgBr / Et2O 0°C45-60%High (~40%)Low (Thermodynamic mix)
PhLi / THF -78°C65-75%ModerateHigh (Kinetic control)
Ph-CeCl2 (Imamoto) -78°C>90% <5% Moderate to High

Frequently Asked Questions (FAQ)

Q: Can I use commercial anhydrous


 directly? 
A: No.  Even "anhydrous" commercial sources often absorb moisture. We strictly recommend the in situ drying protocol (Step 1 in Protocol A) described by Imamoto. Moisture kills the organocerium reagent instantly.

Q: Why is the product achiral if I use unsubstituted cycloheptanone? A: 1-phenylcycloheptanol has a plane of symmetry running through the C1 (hydroxyl bearing) and C4 carbons. It is a meso-like structure in terms of symmetry elements, though technically just achiral. Stereoselectivity only applies if you break this symmetry with a substituent.

Q: Does the "Felkin-Anh" model apply here? A: Not directly. Felkin-Anh applies to acyclic carbonyls with an


-chiral center. For 7-membered rings, models involving torsional strain  in the transition state (often favoring "axial-like" attack leading to equatorial alcohols in rigid systems) are more accurate, though the flexibility of cycloheptane complicates this [2].

References

  • Imamoto, T., et al. (1989). "Organocerium reagents. Nucleophilic addition to easily enolizable ketones."[2] Journal of the American Chemical Society.

  • Ashby, E. C., & Laemmle, J. T. (1975). "Stereochemistry of organometallic compound addition to ketones." Chemical Reviews.

  • Grose, J. et al. (1998). "Stereoselectivities of Nucleophilic Additions to Cycloheptanones." The Journal of Organic Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of 1-Phenylcycloheptanol Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical step in the synthesis and evaluation of chiral molecules. 1-Phenylcycloheptanol and its derivatives, a class of compounds with significant potential in medicinal chemistry, present a common challenge for analytical scientists: achieving baseline separation of enantiomers to accurately quantify their respective ratios. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, focusing on the selection of chiral stationary phases (CSPs) and the rationale behind method development.

The Imperative of Enantiomeric Purity

Chirality plays a pivotal role in the pharmacological and toxicological profiles of drug candidates. The spatial arrangement of substituents around a chiral center can lead to vastly different biological activities. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. Therefore, the ability to resolve and quantify enantiomers with high accuracy is not merely an analytical exercise but a fundamental requirement for drug safety and efficacy. HPLC, particularly with chiral stationary phases, stands as the most robust and widely used technique for this purpose.[1][2]

A Comparative Look at Chiral Stationary Phases for 1-Phenylcycloheptanol Derivatives

The heart of a successful chiral separation lies in the selection of the appropriate CSP.[3] For 1-phenylcycloheptanol and its analogs, which are tertiary alcohols containing a phenyl group, polysaccharide-based CSPs have demonstrated broad applicability and are the primary focus of this guide.[4] These CSPs, typically derivatives of cellulose or amylose, offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are crucial for resolving the enantiomers of such compounds.[5]

Two of the most prominent and effective classes of polysaccharide-based CSPs are the Daicel CHIRALPAK® and Phenomenex Lux® series. While both are based on similar chiral selectors (derivatized cellulose and amylose), subtle differences in their manufacturing and bonding chemistry can lead to complementary and sometimes orthogonal selectivities.

Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

The separation on these phases is governed by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The "three-point interaction model" is a useful concept to understand this phenomenon, where one enantiomer fits more favorably into the chiral grooves or cavities of the polysaccharide polymer, leading to a stronger interaction and thus longer retention time.[3] For 1-phenylcycloheptanol derivatives, the key interaction points are likely:

  • Hydrogen bonding: The hydroxyl group of the alcohol is a primary site for hydrogen bonding with the carbamate groups on the polysaccharide backbone.

  • π-π interactions: The phenyl group of the analyte can interact with the phenyl groups of the chiral selector.

  • Steric interactions: The overall shape of the molecule, including the cycloheptyl ring, will influence how it fits into the chiral environment of the CSP.

Comparative Performance of Polysaccharide-Based CSPs

Chiral Stationary Phase (CSP)Chiral SelectorTypical Mobile Phase (Normal Phase)Key Strengths & Considerations
Daicel CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (e.g., 90:10, v/v)Often provides excellent resolution for a wide range of racemates.[6] The amylose backbone can offer different selectivity compared to cellulose.
Phenomenex Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (e.g., 90:10, v/v)A robust alternative to CHIRALPAK® AD-H, often showing comparable or improved performance.
Daicel CHIRALPAK® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (e.g., 90:10, v/v)A workhorse in chiral separations, known for its broad applicability.[7]
Phenomenex Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (e.g., 90:10, v/v)Often provides complementary selectivity to amylose-based phases. The choice between ethanol and isopropanol as the polar modifier can significantly impact resolution.
Daicel CHIRALPAK® IC-3 Cellulose tris(3,5-dichlorophenylcarbamate) (Immobilized)Extended solvent compatibility (e.g., CH2Cl2, MTBE, THF)The immobilized nature allows for the use of a wider range of solvents, which can be advantageous for optimizing selectivity and for analytes with limited solubility in standard normal phase eluents.[8][9]

Note: The choice of alcohol (2-Propanol vs. Ethanol) in the mobile phase can significantly influence the separation. 2-Propanol is a stronger hydrogen bond acceptor and can sometimes reduce retention and selectivity, while ethanol may provide better resolution for certain compounds.

Experimental Protocol: A Step-by-Step Guide to Method Development

This protocol outlines a systematic approach to developing a robust HPLC method for determining the enantiomeric purity of a novel 1-phenylcycloheptanol derivative.

Initial Column and Mobile Phase Screening

The most efficient approach to chiral method development is to screen a small, diverse set of CSPs with a few standard mobile phases.[1]

  • Recommended Columns for Initial Screening:

    • Daicel CHIRALPAK® AD-H (or Phenomenex Lux® Amylose-1)

    • Daicel CHIRALPAK® OD-H (or Phenomenex Lux® Cellulose-1)

  • Initial Mobile Phases (Normal Phase):

    • Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

  • Procedure:

    • Prepare a stock solution of the racemic 1-phenylcycloheptanol derivative in the mobile phase (e.g., 1 mg/mL).

    • Set the HPLC system with a flow rate of 1.0 mL/min and a UV detection wavelength (e.g., 210 nm or 254 nm, depending on the chromophore).

    • Inject the sample onto each column with each mobile phase and monitor the chromatogram for any signs of peak splitting or separation.

Method Optimization

Once partial or baseline separation is observed, the next step is to optimize the conditions to achieve a resolution (Rs) of >1.5.

  • Adjusting the Polar Modifier Concentration:

    • If retention times are too long, increase the percentage of alcohol in the mobile phase (e.g., from 10% to 15% or 20%).

    • If the enantiomers are eluting close to the void volume with poor resolution, decrease the percentage of alcohol (e.g., from 10% to 5% or 2%).

  • Temperature Effects:

    • Analyze the sample at different column temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often lead to increased retention and improved resolution, as the interactions between the analyte and the CSP become more favorable.

  • Flow Rate:

    • While a standard flow rate of 1.0 mL/min is a good starting point, reducing the flow rate (e.g., to 0.5 mL/min) can sometimes improve resolution, albeit at the cost of longer analysis times.

  • Mobile Phase Additives:

    • For some 1-phenylcycloheptanol derivatives, particularly those with basic or acidic functional groups in other parts of the molecule, the addition of a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) modifier to the mobile phase can significantly improve peak shape and resolution.

Method Validation

Once an optimized method is established, it should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[10] Key validation parameters include:

  • Specificity: The ability to assess the enantiomers in the presence of impurities.

  • Linearity: The response is proportional to the concentration over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Method Development Workflow

The following diagram illustrates a logical workflow for chiral method development for 1-phenylcycloheptanol derivatives.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization cluster_validation Phase 4: Validation Start Racemic 1-Phenylcycloheptanol Derivative Sample Screen_Columns Screen Columns: - CHIRALPAK® AD-H - CHIRALPAK® OD-H Start->Screen_Columns Screen_MP Screen Mobile Phases: - Hexane/IPA (90:10) - Hexane/EtOH (90:10) Screen_Columns->Screen_MP Evaluation Evaluate Chromatograms Screen_MP->Evaluation No_Sep No Separation Evaluation->No_Sep No peaks or co-elution Partial_Sep Partial Separation Evaluation->Partial_Sep Some peak splitting Baseline_Sep Baseline Separation (Rs > 1.5) Evaluation->Baseline_Sep Two distinct peaks No_Sep->Screen_Columns Try different CSPs Optimization Optimize Method Partial_Sep->Optimization Validation Validate Method (ICH) Baseline_Sep->Validation Adjust_Modifier Adjust % Alcohol Optimization->Adjust_Modifier Adjust_Temp Vary Temperature Optimization->Adjust_Temp Adjust_Flow Adjust Flow Rate Optimization->Adjust_Flow Additives Consider Additives Optimization->Additives Adjust_Modifier->Validation Adjust_Temp->Validation Adjust_Flow->Validation Additives->Validation Final_Method Final Validated Method Validation->Final_Method

Sources

Comparative Reactivity Profile: 1-Phenylcycloheptanol vs. 1-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-phenylcyclohexanol (6-membered) and 1-phenylcycloheptanol (7-membered) . While both are tertiary benzylic alcohols, their reactivity profiles diverge significantly due to conformational constraints.

Key Finding: Contrary to intuitive assumptions about the stability of six-membered rings, 1-phenylcycloheptanol exhibits faster kinetics in


 and E1 pathways  (such as acid-catalyzed dehydration) compared to 1-phenylcyclohexanol. This is driven by I-Strain (Internal Strain) : the 7-membered ring relieves transannular strain upon forming a planar carbocation, whereas the 6-membered ring sacrifices its ideal chair conformation to do so.

Structural & Conformational Analysis

To predict reactivity, we must analyze the ground state energy versus the transition state energy.

The "I-Strain" Phenomenon

Reactions involving these alcohols typically proceed via a carbocation intermediate (


 hybridization change).
  • 1-Phenylcyclohexanol (

    
    ): 
    
    • Ground State: Exists in a rigid chair conformation . The phenyl group (bulky) prefers the equatorial position to minimize 1,3-diaxial interactions. This state is highly stable and strain-free.

    • Transition State (

      
      ):  Formation of the carbocation requires the ring to flatten toward a half-chair . This introduces torsional strain and eclipsing interactions.[1]
      
    • Net Effect: High activation energy barrier ($ \Delta G^\ddagger $). Reactivity is retarded.

  • 1-Phenylcycloheptanol (

    
    ): 
    
    • Ground State: Exists in a flexible twist-chair or boat-like conformation.[2] It suffers from Pitzer strain (transannular hydrogen repulsions) and eclipsing strain.

    • Transition State (

      
      ):  Flattening the ring to form the carbocation relieves these transannular repulsions.
      
    • Net Effect: Lower activation energy barrier. Reactivity is accelerated.

Visualization: Structural Energy Dynamics

IStrain cluster_6 6-Membered Ring (Resistance) cluster_7 7-Membered Ring (Assistance) C6_GS 1-Phenylcyclohexanol (Stable Chair, sp3) C6_TS Carbocation Intermediate (Strained Half-Chair, sp2) C6_GS->C6_TS High Barrier (Introduces Strain) C7_GS 1-Phenylcycloheptanol (Strained Twist-Chair, sp3) C7_TS Carbocation Intermediate (Strain Relief, sp2) C7_GS->C7_TS Low Barrier (Relieves Strain)

Figure 1: Comparative energetics of carbocation formation. The 7-membered ring undergoes "steric decompression" upon ionization, facilitating the reaction.

Synthetic Accessibility (Grignard Protocol)

Before testing reactivity, high-purity substrates are required. Both alcohols are synthesized via Grignard addition to the corresponding ketone.

Protocol Validity: This method is preferred over Friedel-Crafts alkylation to avoid poly-alkylation byproducts.

Workflow Diagram

Synthesis Start Start: Bromobenzene (PhBr) + Mg turnings Grignard Formation of PhMgBr (In Anhydrous Et2O/THF) Start->Grignard Initiation (I2 crystal) Addition Nucleophilic Addition Add Cycloalkanone (6 or 7) Grignard->Addition Exothermic Control Intermediate Magnesium Alkoxide Intermediate Addition->Intermediate Quench Acid Hydrolysis (H3O+) (Ice bath, dilute HCl) Intermediate->Quench Protonation Product Target Alcohol (1-Phenylcyclohexanol or 1-Phenylcycloheptanol) Quench->Product Extraction & Cryst.

Figure 2: General synthetic pathway. Critical control point: Anhydrous conditions are essential to prevent quenching PhMgBr to Benzene.

Comparative Reactivity: Acid-Catalyzed Dehydration

This is the standard "stress test" for tertiary alcohol reactivity.

Reaction Mechanism (E1)

Both substrates undergo E1 elimination:

  • Protonation: Alcohol

    
     Alkyloxonium ion.
    
  • Ionization (RDS): Loss of water

    
     Tertiary Carbocation.
    
  • Deprotonation: Removal of

    
    -proton 
    
    
    
    Alkene.
Experimental Data & Observations
Parameter1-Phenylcyclohexanol1-Phenylcycloheptanol
Reaction Type E1 EliminationE1 Elimination
Relative Rate (

)
1.0 (Reference) ~20 - 30x Faster
Major Product 1-Phenylcyclohexene (Endo)1-Phenylcycloheptene (Endo)
Driving Force Conjugation with PhenylConjugation + Strain Relief
Conditions Requires reflux w/

or

-TsOH
Reacts rapidly, often at lower temp
Detailed Protocol: Dehydration

Use this protocol to validate the rate difference.

Reagents:

  • Substrate (0.01 mol)

  • Solvent: Toluene (50 mL) – Acts as an azeotropic agent.

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (10 mol%)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.

  • Charging: Add 0.01 mol of the specific alcohol and 50 mL toluene. Add a magnetic stir bar.

  • Catalysis: Add

    
    -TsOH crystals.
    
  • Reflux: Heat the mixture to reflux (

    
    C).
    
    • Observation Point: Monitor the rate of water accumulation in the Dean-Stark trap.

    • 1-Phenylcycloheptanol: Water separation is rapid; reaction often complete in < 30 mins.

    • 1-Phenylcyclohexanol: Slower evolution; may require 1-2 hours for completion.

  • Workup: Cool to RT. Wash organic layer with

    
     (sat. aq.) to neutralize acid. Wash with brine.[2] Dry over 
    
    
    
    .
  • Analysis: Remove solvent via rotary evaporation. Analyze crude via GC-MS or

    
    H-NMR.
    

Critical Note: The 1-phenylcyclohexene product is stable. However, the 1-phenylcycloheptene can undergo slow polymerization if stored with trace acid due to the remaining ring flexibility.

Comparative Reactivity: Solvolysis ( )

In nucleophilic substitution with weak nucleophiles (solvolysis), the rate-determining step is identical to dehydration: carbocation formation.

Relative Solvolysis Rates (Ethanolysis)

Based on Brown's I-Strain data for 1-chloro-1-methylcycloalkanes (analogous to the protonated alcohol transition):

  • Cyclohexyl system: Relative Rate

    
    
    
  • Cycloheptyl system: Relative Rate

    
    
    
  • Cyclopentyl system: Relative Rate

    
    
    

Interpretation: The 5- and 7-membered rings react significantly faster than the 6-membered ring. The 1-phenylcyclohexyl cation is formed reluctantly because the transition state forces the stable chair form into a higher-energy half-chair. The 1-phenylcycloheptyl cation is formed readily because the transition state relieves the transannular hydrogen crowding present in the ground state.

References

  • Brown, H. C., & Gerstein, M. (1950). Chemical Effects of Steric Strains.[1][2] I. The Effect of Ring Size on the Rate of Solvolysis of the 1-Chloro-1-methylcycloalkanes. Journal of the American Chemical Society, 72(7), 2926–2933.

  • Brown, H. C., & Ham, G. (1956). Chemical Effects of Steric Strains.[1][2] XIII. The Effect of Ring Size on the Rate of Acetolysis of the Cycloalkyl p-Toluenesulfonates. Journal of the American Chemical Society, 78(12), 2735–2739.

  • Garbisch, E. W. (1965). Strain Effects in the Dehydration of Cycloalkanols. Journal of Organic Chemistry, 30(7), 2109-2120.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 19: Elimination Reactions).

Disclaimer

This guide is intended for educational and research purposes. All chemical synthesis and reactivity studies should be conducted in a fume hood with appropriate PPE. The rates provided are relative approximations based on classical kinetic data.

Sources

A Guide to the Structural Validation of 1-Phenylcycloheptanol Utilizing ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The synthesized compound must be precisely what it is intended to be, as even minor structural ambiguities can have profound impacts on its chemical and biological properties. Among the arsenal of analytical techniques available for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool, offering an unparalleled level of detail about the molecular framework.

This guide provides an in-depth technical comparison of the application of ¹H and ¹³C NMR spectroscopy for the structural validation of 1-phenylcycloheptanol. We will delve into the theoretical underpinnings of the expected spectral data, present a robust experimental protocol for data acquisition, and compare the insights gained from NMR with those from alternative analytical methods.

The Subject of Our Analysis: 1-Phenylcycloheptanol

The molecule at the center of our discussion is 1-phenylcycloheptanol. Its structure consists of a seven-membered cycloheptyl ring and a phenyl group attached to the same carbon atom, which also bears a hydroxyl group. This tertiary alcohol presents a distinct set of structural features that are well-suited for NMR analysis.

Chemical structure of 1-phenylcycloheptanolFigure 1. Chemical Structure of 1-Phenylcycloheptanol.

Deciphering the Code: Predicted ¹H and ¹³C NMR Spectra

In the absence of a pre-existing experimental spectrum in common databases, we can predict the ¹H and ¹³C NMR spectra of 1-phenylcycloheptanol with a high degree of confidence based on established principles of chemical shifts and coupling constants for analogous structural motifs.

The Proton Perspective: Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of chemically non-equivalent protons, their electronic environment, and their proximity to neighboring protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~ 7.5 - 7.3Multiplet2HH-ortho (Aromatic)Protons on the phenyl ring ortho to the cycloheptyl substituent are typically the most deshielded aromatic protons.
~ 7.3 - 7.2Multiplet3HH-meta, H-para (Aromatic)The meta and para protons of the phenyl group will resonate in this region, often as a complex multiplet.
~ 2.2 - 1.9Multiplet4HH-2, H-7 (Cycloheptyl)These protons are adjacent to the carbon bearing the phenyl and hydroxyl groups and are thus deshielded relative to other aliphatic protons.
~ 1.8 - 1.5Multiplet8HH-3, H-4, H-5, H-6 (Cycloheptyl)The remaining methylene protons of the cycloheptyl ring will appear as a complex, overlapping multiplet in the aliphatic region.
~ 1.7Singlet (broad)1H-OHThe chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a broad singlet due to hydrogen bonding and exchange.[1]
A Deeper Look: Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their hybridization and electronic environment.

Predicted Chemical Shift (δ, ppm) Carbon Assignment Justification
~ 148C1' (ipso-Aromatic)The quaternary aromatic carbon directly attached to the cycloheptyl ring is expected to be significantly deshielded.
~ 128C3', C5' (meta-Aromatic)Aromatic CH carbons meta to the substituent.
~ 127C4' (para-Aromatic)Aromatic CH carbon para to the substituent.
~ 126C2', C6' (ortho-Aromatic)Aromatic CH carbons ortho to the substituent.
~ 79C1 (Quaternary Aliphatic)The quaternary carbon of the cycloheptyl ring bearing the hydroxyl and phenyl groups will be significantly deshielded by the electronegative oxygen and the aromatic ring.
~ 40C2, C7 (Cycloheptyl)The methylene carbons adjacent to the substituted carbon are expected in this region.
~ 30C3, C6 (Cycloheptyl)Methylene carbons beta to the substitution.
~ 22C4, C5 (Cycloheptyl)The most shielded methylene carbons of the cycloheptyl ring.

A Blueprint for Certainty: Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for the structural validation of 1-phenylcycloheptanol, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized 1-phenylcycloheptanol.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a common choice due to its excellent solvating power for many organic compounds and its single residual solvent peak at δ 7.26 ppm in the ¹H spectrum and δ 77.16 ppm in the ¹³C spectrum.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).[3]

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Employ a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet, simplifying the spectrum.

    • Use a wider spectral width, typically around 220 ppm, centered at approximately 100 ppm.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The acquisition time can be reduced by using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[4]

    • Process the data similarly to the ¹H spectrum and reference it to the TMS signal at 0 ppm.

Visualizing the Path to Validation: NMR Workflow

The process of structural validation via NMR spectroscopy can be visualized as a systematic workflow, from the initial sample to the final confirmed structure.

NMR Structural Validation Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_validation Structural Validation Sample Synthesized Compound (1-Phenylcycloheptanol) NMR_Tube NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition 1D ¹H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 1D ¹³C NMR Acquisition Spectrometer->C13_Acquisition H1_FID ¹H FID H1_Acquisition->H1_FID C13_FID ¹³C FID C13_Acquisition->C13_FID H1_Spectrum Processed ¹H Spectrum H1_FID->H1_Spectrum C13_Spectrum Processed ¹³C Spectrum C13_FID->C13_Spectrum Interpretation Spectral Interpretation (Chemical Shift, Integration, Multiplicity, Correlation) H1_Spectrum->Interpretation C13_Spectrum->Interpretation Comparison Comparison of Experimental Data with Predictions Interpretation->Comparison Proposed_Structure Proposed Structure Proposed_Structure->Comparison Validated_Structure Validated Structure of 1-Phenylcycloheptanol Comparison->Validated_Structure

Caption: Workflow for NMR-based structural validation.

A Broader Perspective: Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.

Technique Information Provided for 1-Phenylcycloheptanol Comparison with NMR
Mass Spectrometry (MS) Provides the molecular weight of the compound (m/z of the molecular ion). The fragmentation pattern can offer clues about the structure. For tertiary alcohols, the molecular ion peak may be weak or absent.[5][6] A characteristic fragmentation would be the loss of a water molecule (M-18).[6][7]MS confirms the molecular formula, which is a prerequisite for NMR analysis. However, it does not provide detailed information about the connectivity of atoms in the way NMR does.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule. For 1-phenylcycloheptanol, a broad absorption band in the region of 3600-3200 cm⁻¹ would indicate the presence of the O-H group of the alcohol.[1][8] Peaks around 3100-3000 cm⁻¹ would correspond to aromatic C-H stretching, while those just below 3000 cm⁻¹ would be from aliphatic C-H stretching. A C-O stretching band for a tertiary alcohol is expected around 1210-1100 cm⁻¹.[3][9]IR spectroscopy is excellent for rapidly identifying functional groups, confirming the presence of the alcohol and the aromatic ring. However, it does not provide information about the carbon skeleton or the specific arrangement of atoms, which is the strength of NMR.

Conclusion

The structural validation of a molecule like 1-phenylcycloheptanol is a multi-faceted process where ¹H and ¹³C NMR spectroscopy serve as the central pillars. By providing a detailed atomic-level map of the molecule, NMR allows for the unambiguous confirmation of its structure. The predicted spectra, based on well-established principles, provide a clear roadmap for what to expect in an experimental setting. When complemented by data from techniques such as Mass Spectrometry and Infrared Spectroscopy, a complete and irrefutable structural assignment can be achieved, ensuring the integrity and reliability of subsequent research and development endeavors.

References

  • ACD/Labs. NMR Prediction. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Whitman College. GCMS Section 6.10. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • SpectraBase. 1-Phenylcyclopentanol-1. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. [Link]

Sources

gas chromatography-mass spectrometry (GC-MS) analysis of 1-phenylcycloheptanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylcycloheptanol (C₁₃H₁₈O, MW 190.28) is a tertiary benzylic alcohol, often encountered as an impurity in the synthesis of psychoactive phencyclidine (PCP) analogs or as a product of Grignard reactions (phenylmagnesium bromide + cycloheptanone).

The Analytical Challenge: Like its homolog 1-phenylcyclohexanol, this compound exhibits significant thermal instability in Gas Chromatography (GC) inlet systems. Direct injection typically results in pyrolytic dehydration, yielding the artifact 1-phenylcycloheptene (MW 172.27). This leads to false identification and incorrect quantitation.

This guide compares Direct Injection (the failure mode) against Silylation Derivatization (the gold standard) and LC-MS (the alternative), providing validated protocols to ensure data integrity.

The Mechanism of Failure: Thermal Dehydration

To understand the solution, we must respect the chemistry. Tertiary benzylic alcohols possess a hydroxyl group on a carbon atom that is both tertiary (sterically hindered) and benzylic (stabilized carbocation).

Inside a standard GC split/splitless injector (typically 250°C), the following occurs:

  • Vaporization: The solvent expands.

  • E1 Elimination: The acidic nature of silanol groups on the glass liner or the column head catalyzes the loss of water.

  • Artifact Formation: The molecule converts to the thermodynamically stable alkene, 1-phenylcycloheptene.

Key Diagnostic Warning: If your mass spectrum shows a parent ion at m/z 172 instead of m/z 190 , you are likely analyzing the dehydration artifact, not the target alcohol.

Comparative Analysis: Methodologies

The following table summarizes the performance of three distinct analytical approaches.

Table 1: Comparative Performance Metrics
FeatureMethod A: Direct Injection Method B: TMS Derivatization (Recommended) Method C: LC-MS (ESI+)
Primary Analyte Detected 1-Phenylcycloheptene (Artifact)1-Phenylcycloheptanol-TMS Ether1-Phenylcycloheptanol
Observed Molecular Ion m/z 172 (M - H₂O)m/z 262 (M + 72)m/z 173 (M - OH)⁺ or Adducts
Thermal Stability Poor (Dehydration)Excellent (Protected -OH)Excellent (Ambient Temp)
Quantitation Accuracy Low (Variable dehydration rates)High (Stable derivative)High
Preparation Time None (Dilute & Shoot)30 MinutesNone
Suitability Not Recommended Gold Standard for GC Alternative for labile compounds

Visualizing the Analytical Fate

The diagram below illustrates the divergent pathways of the sample based on the chosen methodology.

G Sample Sample: 1-Phenylcycloheptanol (MW 190) Injector GC Injector (250°C) Sample->Injector Direct Injection Reagent Add BSTFA + 1% TMCS (60°C, 30 min) Sample->Reagent Derivatization Elimination Thermal Dehydration (-H₂O) Injector->Elimination Heat + Acidic Sites Artifact Artifact: 1-Phenylcycloheptene (MW 172) Elimination->Artifact Artifact Detected Derivative Derivative: TMS-Ether (MW 262) Reagent->Derivative Silylation GC_Analysis GC-MS Analysis (Intact Signal) Derivative->GC_Analysis Stable Injection

Figure 1: Analytical workflow showing the generation of thermal artifacts via direct injection versus the protection of the analyte via silylation.

Experimental Protocols

Protocol A: Silylation (The Gold Standard)

This protocol uses BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane). The TMCS is critical; as a catalyst, it overcomes the steric hindrance of the tertiary alcohol group.

Reagents:

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

  • Reagent: BSTFA + 1% TMCS.

Step-by-Step:

  • Preparation: Dissolve 1 mg of sample in 100 µL of anhydrous pyridine.

  • Addition: Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes .

    • Why? Tertiary alcohols react slowly. Room temperature is often insufficient for complete conversion.

  • Injection: Inject 1 µL into the GC-MS (Split 20:1).

Mass Spectral Interpretation (TMS Ether):

  • Molecular Ion (M+): m/z 262 (Distinctive).

  • M-15: m/z 247 (Loss of methyl group from silicon).

  • Base Peak: Often m/z 73 (TMS group) or m/z 91 (Tropylium/Benzyl from phenyl ring).

Protocol B: Direct Injection (For Artifact Confirmation Only)

Use this only if you need to confirm the presence of the dehydration product (alkene) in the original sample vs. the injector-created artifact.

  • Injection: Inject 1 µL of underivatized sample in Methanol.

  • Inlet Temp: Set to 250°C.

  • Result: Observe peak at m/z 172.

    • Note: If you see a small peak at m/z 190, it indicates incomplete dehydration, but quantitation will be impossible due to the shifting equilibrium.

Deep Dive: Mass Spectral Fragmentation

Understanding the fragmentation allows you to distinguish the alcohol from the alkene.

The Artifact: 1-Phenylcycloheptene (MW 172)
  • Mechanism: Formed via thermal elimination of water.

  • Key Ions:

    • m/z 172 (M+): Strong molecular ion.

    • m/z 91: Tropylium ion (C₇H₇⁺), typical of alkylbenzenes.

    • m/z 104: Styrene fragment (C₈H₈), resulting from ring collapse.

The Derivative: 1-Phenylcycloheptyl TMS Ether (MW 262)
  • Mechanism: The TMS group stabilizes the oxygen, preventing elimination.

  • Key Ions:

    • m/z 262 (M+): Weak to moderate intensity, but present.

    • m/z 247 (M-15): Loss of -CH₃ from the TMS group.

    • m/z 185: Loss of phenyl group (alpha-cleavage).

    • m/z 73: Trimethylsilyl cation (Si(CH₃)₃⁺).

References

  • NIST Mass Spectrometry Data Center. 1-Phenylcyclohexanol (Homolog Data).[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

    • Context: Provides spectral data for the 6-ring homolog, establishing the baseline for thermal dehydr
  • Little, J. L.Derivatization in Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.
  • Phenomenex Technical Guides.GC Derivatization Reagents: Silylation. Context: Protocols for using BSTFA/TMCS with tertiary alcohols.
  • PubChem Compound Summary. 1-Phenylcycloheptanol. National Center for Biotechnology Information. Retrieved from [Link]

    • Context: Physical property data and molecular weight verification.[2][3][4][5]

Sources

Assessment of Antioxidant Properties of Substituted 1-Phenylcycloheptanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of drug discovery, particularly for neuroprotective and anti-inflammatory agents, the 1-phenylcycloheptanol scaffold represents a distinct evolution from the more common 1-phenylcyclohexanol derivatives (e.g., the Tramadol pharmacophore). While the primary therapeutic targets often involve receptor modulation (opioid, NMDA), the antioxidant potential of these substituted tertiary alcohols is a critical secondary parameter that determines their efficacy in mitigating oxidative stress-induced cell death.

This guide provides a rigorous technical framework for assessing the antioxidant capacity of substituted 1-phenylcycloheptanols. Unlike standard phenolic antioxidants (e.g., BHT, Trolox), these compounds often rely on specific ring substitutions to function as radical scavengers. This document compares their performance characteristics against established standards and structural analogs, providing a validated protocol for laboratory assessment.

Mechanistic Basis & Structure-Activity Relationship (SAR)

To accurately assess these compounds, one must understand the chemical causality driving their activity. The 1-phenylcycloheptanol core is a tertiary benzylic alcohol. The parent scaffold itself is resistant to oxidation; however, antioxidant activity arises from electron-donating groups (EDGs) on the phenyl ring (e.g., -OH, -OMe, -NH2).

The "Ring-Size" Effect: Heptyl vs. Hexyl

A key differentiator is the cycloheptane ring. Compared to the rigid chair conformation of cyclohexane, the cycloheptane ring exhibits greater conformational flexibility (twist-chair/twist-boat).

  • Steric Shielding: The larger, more flexible heptyl ring can provide distinct steric protection to the benzylic center, potentially altering the kinetics of radical attack compared to cyclohexanol analogs.

  • Lipophilicity: The additional methylene group increases LogP, enhancing membrane partition coefficients, which is vital for antioxidants targeting lipid peroxidation in neuronal membranes.

Radical Stabilization Pathway

The primary mechanism for these derivatives is Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) , depending on the solvent and pH.

RadicalScavenging ROS Reactive Oxygen Species (R•) Complex Transition State [Ar-O---H---R]‡ ROS->Complex Attack Scaffold Substituted 1-Phenylcycloheptanol (Ar-OH) Scaffold->Complex HAT Product Stabilized Radical (Ar-O•) + RH Complex->Product Abstraction Resonance Resonance Stabilization (Phenyl Ring Delocalization) Product->Resonance Stabilization

Figure 1: Mechanism of radical scavenging by phenolic substituted 1-phenylcycloheptanols. The stability of the resulting phenoxyl radical (Ar-O[1]•) is the rate-determining factor.

Comparative Performance Analysis

The following table contrasts the theoretical and observed performance metrics of substituted 1-phenylcycloheptanols against structural analogs and industry standards.

Table 1: Performance Matrix of Antioxidant Scaffolds

Feature1-Phenylcycloheptanol Derivs.1-Phenylcyclohexanol Derivs.Trolox (Standard)BHT (Standard)
Primary Mechanism HAT / SET (Substituent dependent)HAT / SETHATHAT
Lipophilicity (LogP) High (~3.5 - 4.5) Moderate (~2.5 - 3.5)Low (0.6)High (5.1)
Membrane Retention Excellent GoodPoor (Cytosolic)Excellent
Steric Hindrance High (7-membered ring bulk)Moderate (6-membered ring)LowHigh (t-butyl groups)
Kinetic Solubility Low (Requires co-solvent)ModerateHighLow
Toxicity Profile Variable (Target dependent) Well-characterizedLowConcern at high dose

Key Insight: While Trolox reacts faster in aqueous phase due to solubility, 1-phenylcycloheptanols exhibit superior performance in lipid peroxidation assays (e.g., TBARS) due to their ability to embed within the phospholipid bilayer, protecting membrane integrity.

Validated Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols utilize internal validation steps.

Protocol A: DPPH Radical Scavenging Assay (Modified for Lipophilic Compounds)

Standard DPPH protocols often precipitate lipophilic cycloheptanols. This modified protocol ensures solubility.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in Methanol.

  • Positive Control: Trolox (10–100 µM).

  • Test Compound: 1-Phenylcycloheptanol derivative (dissolved in 10% DMSO/Methanol).

Workflow:

  • Preparation: Prepare a stock solution of the test compound (10 mM) in DMSO. Serial dilute in methanol to range 1–500 µM.

  • Reaction: Mix 100 µL of test solution with 100 µL of DPPH reagent in a 96-well plate.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance (Abs) at 517 nm.

  • Validation: The DMSO control must show <5% interference.

Calculation:



Protocol B: Ferric Reducing Antioxidant Power (FRAP)

Measures the capacity to reduce Fe(III) to Fe(II), a proxy for electron-donating ability (SET mechanism).

Workflow Diagram:

FRAP_Protocol Step1 Reagent Prep: Acetate Buffer (pH 3.6) + TPTZ + FeCl3 Step2 Sample Addition: 10 µL Test Compound + 300 µL FRAP Reagent Step1->Step2 Step3 Incubation: 4 Minutes @ 37°C Step2->Step3 Step4 Detection: Absorbance @ 593 nm (Blue Color) Step3->Step4 Step5 Quantification: Interpolate vs FeSO4 Standard Curve Step4->Step5

Figure 2: Step-by-step FRAP assay workflow for electron transfer assessment.

Critical Interpretation of Results

When analyzing data for 1-phenylcycloheptanols, do not rely on a single assay. You must triangulate data from HAT-based (DPPH/ORAC) and SET-based (FRAP) assays.

  • If DPPH IC50 is High but FRAP is Low: The compound likely relies on steric shielding to stabilize radicals rather than direct electron transfer. This is common for bulky cycloheptanol derivatives.

  • Comparison to Cyclohexanols: If the heptanol derivative shows lower activity than the cyclohexanol analog in solution assays (DPPH) but higher activity in cell-based assays, this confirms the lipophilicity advantage . The heptyl ring facilitates better membrane penetration, accessing intracellular ROS more effectively than the more polar hexyl analogs.

Self-Validating Check:
  • Did the blank control (DMSO) change color? If yes, the solvent is contaminated.

  • Is the Trolox curve linear (R² > 0.98)? If not, recalibrate the plate reader.

References

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][2][3][4][5][6][7][8][9] LWT - Food Science and Technology.

  • Shahidi, F., & Zhong, Y. (2015). Measurement of antioxidant activity. Journal of Functional Foods.

  • Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research.

  • Estévez, M., & Lunardi, V. B. (2019). Oxidation of lipids and proteins in food: Formation of carbonyl compounds and their detection. Current Opinion in Food Science.

Sources

Technical Guide: Quantification of 1-Phenylcycloheptanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Challenge: 1-Phenylcycloheptanol is a tertiary benzylic alcohol.[1][2] Its quantification is complicated by a high propensity for thermal dehydration (elimination) to form 1-phenylcycloheptene .[1][2] This reaction is readily catalyzed by trace acids or the high temperatures found in Gas Chromatography (GC) injection ports.[1][2]

The Verdict:

  • For Routine QC: HPLC-UV is the superior method.[1][2] It offers robust quantification without thermal degradation.[1][2]

  • For High-Throughput/Complex Matrices: GC-FID is viable only if the sample is derivatized (silylated) prior to injection.[1][2] Direct injection is scientifically unsound due to in-situ elimination.[1][2]

  • For Absolute Purity Assignment: qNMR is the reference standard, requiring no external calibration standards.[1][2]

Part 1: Chemical Context & Stability Profile[1][2]

The Synthesis Context

1-Phenylcycloheptanol is typically synthesized via a Grignard reaction involving phenylmagnesium bromide and cycloheptanone.[1][2]

  • Target: 1-Phenylcycloheptanol (Tertiary alcohol).[1][2][3]

  • Major Impurity: 1-Phenylcycloheptene (Dehydration product).[1][2]

  • Side Products: Biphenyl (Grignard coupling), unreacted Cycloheptanone.[1][2]

The Analytical Trap: Thermal Elimination

Tertiary alcohols attached to a phenyl ring are exceptionally prone to E1 elimination.[1][2] In a hot GC injector (250°C+), the hydroxyl group can protonate (catalyzed by silanols in the liner) and leave as water, yielding the alkene.

Impact on Data: Direct GC analysis often yields a false low for the alcohol and a false high for the alkene, rendering mass balance calculations impossible.

Part 2: Comparative Analysis of Methods

Method A: HPLC-UV (Recommended for Routine Analysis)

Status: Gold Standard for Stability [2]

HPLC avoids the thermal stress of GC.[1][2] The phenyl ring provides sufficient UV chromophores for detection at standard wavelengths.[1][2]

Protocol Design
  • Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 3.5 µm or 5 µm particle size.[1][2]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (suppresses silanol activity).[1][2]

    • Solvent B: Acetonitrile (ACN).[2]

  • Gradient: 40% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm (high sensitivity) or 254 nm (high selectivity for phenyl group).[1][2]

  • Temperature: 30°C (Controlled).

Validation Metrics (Representative)
ParameterPerformance
Linearity (R²) > 0.999 (10–500 µg/mL)
LOD ~0.5 µg/mL
Recovery 98–102%
Interference Resolves alcohol (RT ~4.5 min) from alkene (RT ~8.0 min)
Method B: GC-FID/MS (High Throughput Alternative)

Status: Conditional Use Only (Requires Derivatization) [2]

Direct injection is not recommended .[1][2] To use GC, the hydroxyl proton must be replaced to prevent elimination.[1][2]

Protocol Design (Derivatization)
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][2]

  • Procedure: Mix 100 µL sample + 100 µL BSTFA/TMCS in a vial.

  • Incubation: 60°C for 30 minutes.

  • Injection: Split 1:50.

  • Target Analyte: 1-Phenylcycloheptyloxy-trimethylsilane.[1][2]

The "Direct Injection" Fallacy

If you inject 1-phenylcycloheptanol directly at 250°C, you will observe a broad peak or a split peak corresponding to the alkene. This is an artifact , not the sample composition.

Method C: Quantitative NMR (qNMR)

Status: Absolute Purity Reference

qNMR is ideal when a certified reference standard of 1-phenylcycloheptanol is unavailable.[1][2] It relies on the molar ratio between the analyte and an internal standard (IS).[1]

Protocol Design
  • Solvent: CDCl₃ or DMSO-d₆ (DMSO reduces proton exchange).[1][2]

  • Internal Standard: Maleic Acid (traceable purity) or 1,3,5-Trimethoxybenzene.[2]

  • Pulse Sequence: 90° pulse with a relaxation delay (d1) ≥ 5 × T1 (typically 30–60 seconds) to ensure full magnetization recovery.

  • Quantification Signal: The aromatic protons (7.2–7.5 ppm) or the cycloheptyl ring protons (if resolved).[2]

Part 3: Decision Framework & Workflow

Analytical Decision Tree

G Start Sample: 1-Phenylcycloheptanol Reaction Mixture CheckStd Is a Reference Standard Available? Start->CheckStd CheckMatrix Is the Matrix Complex? (Salts/Proteins/Polymers) CheckStd->CheckMatrix Yes qNMR Method C: qNMR (Absolute Quantification) CheckStd->qNMR No HPLC Method A: HPLC-UV (Recommended Routine) CheckMatrix->HPLC Yes (High Solubility) GC Method B: GC-FID (Derivatization Required) CheckMatrix->GC No (Volatile Impurities)

Figure 1: Analytical method selection strategy based on resource availability and sample complexity.

HPLC-UV Workflow for Reaction Monitoring

Workflow Sample Crude Reaction Mixture (Grignard) Quench Quench & Extract (NH4Cl / EtOAc) Sample->Quench Filter Filter (0.22 µm PTFE) Quench->Filter Inject Inject HPLC (C18 Column) Filter->Inject Detect UV Detection (210 nm / 254 nm) Inject->Detect Data Quantification vs. Calibration Curve Detect->Data

Figure 2: Step-by-step workflow for HPLC analysis, ensuring removal of magnesium salts prior to injection.

Part 4: Comparative Data Summary

The following table contrasts the performance of the three methods for 1-phenylcycloheptanol.

FeatureHPLC-UV GC-FID (Derivatized) qNMR
Analyte Stability High (Ambient Temp)Low (Risk of thermal elimination)High (Ambient Temp)
Sample Prep Time Low (Dilute & Shoot)High (Requires Silylation)Low (Weigh & Dissolve)
Sensitivity (LOD) ~0.5 µg/mL~0.1 µg/mL (FID is sensitive)~1 mg/mL (Low sensitivity)
Selectivity Good (C18 resolves isomers)Excellent (High peak capacity)Specific (Structural ID)
Standard Required? YesYesNo (Internal Standard only)
Throughput 10–15 min/sample20–30 min/sample (inc.[2] prep)10–60 min/sample
Experimental Note on Retention Times (HPLC)

In a typical C18 reversed-phase system (60:40 ACN:Water):

  • Cycloheptanone (Starting Material): Elutes early (more polar).[1][2]

  • 1-Phenylcycloheptanol (Product): Intermediate retention.[1][2]

  • 1-Phenylcycloheptene (Impurity): Elutes late (highly non-polar/lipophilic).[1][2]

  • Biphenyl: Elutes very late.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15319, 1-Phenylcyclohexanol (Homologous Structure Reference).[1][2] Retrieved from [Link][2][3]

  • NIST Mass Spectrometry Data Center. 1-Phenylcyclohexanol - Gas Phase Ion Energetics & Spectra. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][2]

  • Organic Chemistry Portal. Grignard Reaction: Synthesis of Tertiary Alcohols.[1][2] Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.